Product packaging for Pentane, 2,2'-oxybis-(Cat. No.:CAS No. 56762-00-6)

Pentane, 2,2'-oxybis-

Cat. No.: B15368231
CAS No.: 56762-00-6
M. Wt: 158.28 g/mol
InChI Key: UVEFRWMGQRNNDB-UHFFFAOYSA-N
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Description

Pentane, 2,2'-oxybis-, is an organic ether compound with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . It is also known by its synonym, bis(1-methylbutyl) ether, and is identified by the CAS Registry Number 56762-00-6 . This compound is characterized as a pentane derivative where an oxygen atom bridges two 2-pentyl groups. Its physicochemical properties, including a calculated boiling point of 449.74 K (176.59 °C) and a log octanol/water partition coefficient (logPow) of 3.38, suggest its potential utility as a mid-polarity solvent in research applications . Compounds of this nature are often investigated for their solvating power and are used in various chemical synthesis and extraction processes. As a specialty ether, it serves as a valuable reagent for researchers in organic chemistry and materials science. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B15368231 Pentane, 2,2'-oxybis- CAS No. 56762-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56762-00-6

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2-pentan-2-yloxypentane

InChI

InChI=1S/C10H22O/c1-5-7-9(3)11-10(4)8-6-2/h9-10H,5-8H2,1-4H3

InChI Key

UVEFRWMGQRNNDB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(C)CCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Physical Properties of Pentane, 2,2'-oxybis-

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Pentane, 2,2'-oxybis- , also known by its synonym bis(1-methylbutyl) ether. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the related isomer, dipentyl ether, for comparative purposes, and outlines general experimental protocols for the determination of key properties.

Chemical Identity and Physical Properties

"Pentane, 2,2'-oxybis-" is an organic compound classified as an ether. Its chemical structure consists of two 1-methylbutyl groups linked by an oxygen atom. The available identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Pentane, 2,2'-oxybis-

IdentifierValue
Chemical Name Pentane, 2,2'-oxybis-
Synonym bis(1-methylbutyl) ether
CAS Number 56762-00-6
Molecular Formula C10H22O
Molecular Weight 158.2811 g/mol
IUPAC Name 2-(1-methylbutoxy)pentane
InChI InChI=1S/C10H22O/c1-5-7-9(3)11-10(4)8-6-2/h9-10H,5-8H2,1-4H3
InChIKey UVEFRWMGQRNNDB-UHFFFAOYSA-N

Table 2: Known and Predicted Physical Properties of Pentane, 2,2'-oxybis-

PropertyValueSource
Boiling Point Data not readily available-
Melting Point Data not readily available-
Density Data not readily available-
Solubility Expected to be insoluble in water and soluble in common organic solvents.General ether properties

Table 3: Physical Properties of Dipentyl Ether (CAS 693-65-2) for Comparison

PropertyValue
Boiling Point 187-188 °C[1]
Melting Point -69 °C[1]
Density 0.785 g/mL at 25 °C[1]
Refractive Index n20/D 1.412[1]

Spectroscopic Data

Detailed experimental spectroscopic data for "Pentane, 2,2'-oxybis-" is not widely available in public databases. However, the expected spectral characteristics can be inferred from the general properties of aliphatic ethers.

  • ¹H NMR: Protons on the carbons adjacent to the ether oxygen (the -CH- group) are expected to show a downfield shift to the region of 3.4-4.5 ppm.[2][3][4][5][6] The other alkyl protons would appear further upfield.

  • ¹³C NMR: The carbon atoms directly bonded to the ether oxygen would exhibit a significant downfield shift.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns typical of ethers, including alpha-cleavage to form oxonium ions.

  • Infrared (IR) Spectroscopy: A characteristic strong C-O stretching band would be expected in the region of 1000-1300 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of "Pentane, 2,2'-oxybis-" are not specifically documented. However, standard methodologies for characterizing liquid organic compounds are applicable.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation.[7]

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head with a condenser

  • Thermometer

  • Receiving flask

  • Boiling chips

Procedure:

  • Place a small volume of the liquid sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[7][8][9]

Determination of Density

The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.[10][11][12][13][14]

Apparatus:

  • Pycnometer (a glass flask with a specific, accurately known volume)

  • Analytical balance

Procedure:

  • Clean and dry the pycnometer and determine its mass accurately.

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

  • Place the stopper and wipe any excess liquid from the outside.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Dissolve a small amount of the sample in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process and analyze the resulting spectra to determine chemical shifts, coupling constants, and integration, which will help in elucidating the structure.[2][3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture.[15][16]

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Helium or other suitable carrier gas

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent.[17]

  • Inject a small volume of the solution into the GC.

  • The sample is vaporized and carried through the GC column by the carrier gas, where it is separated based on its boiling point and interaction with the stationary phase.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.[18]

Reactivity and Stability

Aliphatic ethers are generally unreactive compounds.[19] They are stable to most bases, and oxidizing and reducing agents. However, they can undergo cleavage when heated with strong acids (e.g., HBr or HI). Like many ethers, "Pentane, 2,2'-oxybis-" may have a tendency to form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a cool, dark, and tightly sealed container.

Biological Activity and Applications

There is no readily available information in the scientific literature regarding the specific biological activity, signaling pathways, or established applications of "Pentane, 2,2'-oxybis-". Aliphatic ethers are a broad class of compounds with diverse biological activities, but specific data for this particular molecule is lacking.[20][21][22]

Visualization of Pathways and Workflows

A mandatory requirement of this guide was to provide diagrams for signaling pathways and experimental workflows using Graphviz. However, extensive searches of scientific literature and chemical databases did not yield any information on the involvement of "Pentane, 2,2'-oxybis-" in any specific biological signaling pathways or its use as a key component in a well-defined experimental workflow. Therefore, it is not possible to generate these visualizations.

Should future research elucidate the role of this compound in biological systems or its application in specific experimental procedures, this section will be updated accordingly.

Conclusion

"Pentane, 2,2'-oxybis-" is a simple aliphatic ether for which there is a notable lack of publicly available, detailed experimental data on its physical and chemical properties. The information provided in this guide is based on its known chemical identity and general characteristics of similar compounds. The outlined experimental protocols provide a framework for the determination of its key properties. Further research is required to fully characterize this compound and to explore its potential applications and biological activity.

References

An In-depth Technical Guide to the Synthesis of Pentane, 2,2'-oxybis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Pentane, 2,2'-oxybis-, also known as bis(1-methylbutyl) ether or di-sec-amyl ether. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the Williamson ether synthesis and acid-catalyzed dehydration of 2-pentanol.

Williamson Ether Synthesis: A Viable Pathway for "Pentane, 2,2'-oxybis-"

The Williamson ether synthesis is a widely used and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] For the synthesis of the symmetrical ether, Pentane, 2,2'-oxybis-, the reaction would involve the treatment of sodium 2-pentoxide with a 2-pentyl halide, such as 2-bromopentane.

A significant challenge in the synthesis of secondary ethers like bis(1-methylbutyl) ether via the Williamson synthesis is the competing E2 elimination reaction.[5] The alkoxide, being a strong base, can abstract a proton from the secondary alkyl halide, leading to the formation of an alkene (primarily 2-pentene) as a major byproduct, which reduces the overall yield of the desired ether.[5][6]

To enhance the yield of the SN2 product and minimize the E2 elimination, a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed.[7][8] The phase-transfer catalyst facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the alkyl halide is present, thereby increasing the rate of the desired substitution reaction.[8]

Reaction Mechanism

The synthesis of Pentane, 2,2'-oxybis- via the Williamson ether synthesis involves two main steps:

  • Formation of the Alkoxide: 2-pentanol is deprotonated by a strong base, typically sodium hydride (NaH) or sodium hydroxide (NaOH), to form the sodium 2-pentoxide nucleophile.

  • Nucleophilic Substitution (SN2): The 2-pentoxide anion then attacks the electrophilic carbon of a 2-pentyl halide (e.g., 2-bromopentane) in a concerted SN2 reaction, displacing the halide and forming the ether linkage.

Williamson_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack 2-Pentanol 2-Pentanol Sodium 2-Pentoxide Sodium 2-Pentoxide 2-Pentanol->Sodium 2-Pentoxide + Base Base NaH or NaOH Product Pentane, 2,2'-oxybis- Sodium 2-Pentoxide->Product + 2-Pentyl Halide (SN2) 2-Pentyl_Halide 2-Pentyl Halide Sodium_Halide NaX

Experimental Protocol (Generalized)

A general procedure for the synthesis of a secondary ether using a phase-transfer catalyst is as follows:

  • Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentanol in a suitable solvent like tetrahydrofuran (THF). Add a strong base such as sodium hydride portion-wise at 0 °C. Allow the mixture to stir for a specified time to ensure complete formation of the sodium 2-pentoxide.

  • Addition of Alkyl Halide and Catalyst: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the reaction mixture, followed by the dropwise addition of 2-bromopentane.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure Pentane, 2,2'-oxybis-.

Quantitative Data
ParameterValueReference
Reactants 2-Pentanol, 2-Bromopentane, Sodium Hydride, Tetrabutylammonium Bromide[7],[8]
Solvent Tetrahydrofuran (THF)[3]
Reaction Temperature Reflux[7]
Reaction Time 1-8 hours[4]
Yield Moderate (exact yield for this specific ether is not widely reported and is highly dependent on reaction conditions to minimize E2 elimination)[5]
Spectroscopic Data for Product Characterization
TechniqueExpected Peaks/Signals
1H NMR Signals for protons on carbons adjacent to the ether oxygen are expected in the range of 3.4-4.5 ppm.[9]
13C NMR Carbons adjacent to the ether oxygen are expected to appear in the range of 50-80 ppm.
GC-MS The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Pentane, 2,2'-oxybis- (C10H22O, MW: 158.28 g/mol ) and characteristic fragmentation patterns.

Acid-Catalyzed Dehydration of 2-Pentanol: A Less Favorable Pathway

The acid-catalyzed dehydration of alcohols can be used to synthesize symmetrical ethers, particularly from primary alcohols.[10] The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the alcohol.[10] For secondary alcohols like 2-pentanol, the reaction is known to favor the E1 elimination pathway, leading to the formation of alkenes as the major product.[1][11] Therefore, this method is generally considered inefficient for the synthesis of Pentane, 2,2'-oxybis-.

Controlling the reaction temperature is crucial; lower temperatures (around 110-130 °C) tend to favor ether formation, while higher temperatures (above 150 °C) promote alkene formation.[12] The use of solid acid catalysts, such as ion-exchange resins, has been shown to improve the selectivity for ether formation from primary alcohols.[13] However, for secondary alcohols, alkene formation remains a significant competing reaction.[10]

Reaction Mechanism

The acid-catalyzed dehydration of 2-pentanol to form an ether and an alkene involves the following steps:

  • Protonation of the Alcohol: The hydroxyl group of 2-pentanol is protonated by a strong acid (e.g., H2SO4) to form a good leaving group (water).

  • Formation of a Carbocation (E1 pathway): The protonated alcohol loses a molecule of water to form a secondary carbocation.

  • Nucleophilic Attack by another Alcohol Molecule (SN1 pathway to ether): A second molecule of 2-pentanol acts as a nucleophile and attacks the carbocation, leading to the formation of a protonated ether.

  • Deprotonation to form Ether: A weak base (e.g., water or another alcohol molecule) removes a proton from the protonated ether to yield the final ether product.

  • Elimination (E1 pathway to alkene): A weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene (2-pentene).

Dehydration_Mechanism 2-Pentanol 2-Pentanol Protonated_Alcohol Protonated 2-Pentanol 2-Pentanol->Protonated_Alcohol + H+ Carbocation 2-Pentyl Carbocation Protonated_Alcohol->Carbocation - H2O Protonated_Ether Protonated Ether Carbocation->Protonated_Ether + 2-Pentanol Alkene 2-Pentene Carbocation->Alkene - H+ Ether Pentane, 2,2'-oxybis- Protonated_Ether->Ether - H+

Quantitative Data
ParameterValueReference
Reactants 2-Pentanol, Strong Acid (e.g., H2SO4)[12]
Reaction Temperature 110-130 °C (favors ether), >150 °C (favors alkene)[12]
Product Distribution Major: 2-Pentene, Minor: Pentane, 2,2'-oxybis-[1][11]
Yield of Ether Low[1][11]

Conclusion

For the synthesis of Pentane, 2,2'-oxybis-, the Williamson ether synthesis is the more viable and efficient pathway. While the competing E2 elimination reaction presents a challenge due to the use of a secondary alkyl halide, the optimization of reaction conditions, including the use of a phase-transfer catalyst, can improve the yield of the desired ether.

The acid-catalyzed dehydration of 2-pentanol is not a recommended method for the preparation of Pentane, 2,2'-oxybis- due to the strong preference for alkene formation. This pathway results in low yields of the ether and a more complex product mixture, making purification difficult.

Researchers and professionals in drug development should prioritize the Williamson ether synthesis for the preparation of this and similar secondary ethers, with careful consideration given to reaction conditions that favor the SN2 mechanism over elimination. Further research into novel catalytic systems that can selectively promote the etherification of secondary alcohols could provide more efficient and sustainable synthetic routes in the future.

References

A Comprehensive Technical Guide to 2,2'-Oxybispentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical compound "Pentane, 2,2'-oxybis-," systematically named 2,2'-oxybispentane . This document collates available physicochemical data, safety and handling protocols, and established synthesis methodologies. Given the limited specific experimental data for 2,2'-oxybispentane, this guide also includes information on related isomers to provide a comparative context. Furthermore, it explores the broader applications of aliphatic ethers in medicinal chemistry and drug development, offering insights into their potential roles and significance.

Chemical Identification and Physical Properties

2,2'-Oxybispentane is a symmetrical aliphatic ether. The ether oxygen is connected to the second carbon atom of two separate pentane chains.

Table 2.1: Chemical Identifiers for 2,2'-Oxybispentane

IdentifierValue
IUPAC Name 2,2'-oxybispentane
Synonyms Pentane, 2,2'-oxybis-
Molecular Formula C₁₀H₂₂O
PubChem CID 537746[1]

Table 2.2: Physicochemical Properties of 2,2'-Oxybispentane and Related Isomers

Property2,2'-Oxybispentane (Predicted)Di-n-pentyl ether (Experimental)Di-sec-butyl ether (Experimental)
Molar Mass ( g/mol ) 158.28158.28[2]130.23
Boiling Point (°C) 163.7 (Predicted)187-188[2][3][4]Not Available
Melting Point (°C) Not Available-69[2][3]Not Available
Density (g/cm³) 0.77 (Predicted)0.785 at 25°C[2][3][4]Not Available

Note: Predicted values for 2,2'-oxybispentane are based on computational models due to a lack of available experimental data.

Spectroscopic Data

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

  • δ 3.4-3.6 ppm (m, 2H): Methine protons (CH-O) adjacent to the ether oxygen.

  • δ 1.4-1.6 ppm (m, 8H): Methylene protons (CH₂) of the pentyl chains.

  • δ 1.1-1.2 ppm (d, 6H): Methyl protons (CH₃) on the second carbon of the pentyl chains.

  • δ 0.9 ppm (t, 6H): Terminal methyl protons (CH₃) of the pentyl chains.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

  • δ 75-77 ppm: Carbons directly bonded to the ether oxygen (C-O).

  • δ 35-37 ppm: Methylene carbons adjacent to the methine carbon.

  • δ 19-21 ppm: Methylene carbons beta to the methine carbon.

  • δ 18-20 ppm: Methyl carbons on the second carbon of the pentyl chains.

  • δ 14-15 ppm: Terminal methyl carbons.

Synthesis Methodologies

The synthesis of symmetrical ethers like 2,2'-oxybispentane can be achieved through well-established organic chemistry reactions. The two primary methods are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis

This method involves the reaction of a sodium alkoxide with a primary or secondary alkyl halide in an Sₙ2 reaction.[3][10][11][12][13] For a symmetrical ether, the alcohol and the alkyl halide are derived from the same parent alkane.

Experimental Protocol (General):

  • Alkoxide Formation: A secondary alcohol, such as 2-pentanol, is deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to form the corresponding sodium alkoxide.

  • Nucleophilic Substitution: A secondary alkyl halide, such as 2-bromopentane, is added to the alkoxide solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Sₙ2 reaction.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation.

G cluster_0 Williamson Ether Synthesis 2-Pentanol 2-Pentanol Sodium_2-pentoxide Sodium_2-pentoxide 2-Pentanol->Sodium_2-pentoxide  + NaH (Deprotonation) Sodium_Hydride Sodium_Hydride Sodium_Hydride->Sodium_2-pentoxide 2,2'-oxybispentane 2,2'-oxybispentane Sodium_2-pentoxide->2,2'-oxybispentane  + 2-Bromopentane (SN2 Reaction) 2-Bromopentane 2-Bromopentane 2-Bromopentane->2,2'-oxybispentane

Figure 1: Workflow for Williamson Ether Synthesis.
Acid-Catalyzed Dehydration of Alcohols

The dehydration of secondary alcohols in the presence of a strong acid catalyst can lead to the formation of symmetrical ethers, although this reaction competes with alkene formation, especially at higher temperatures.[14][15][16][17]

Experimental Protocol (General):

  • Reaction Setup: 2-Pentanol is mixed with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

  • Temperature Control: The reaction mixture is heated to a carefully controlled temperature (typically lower than that required for alkene formation) to favor ether formation.

  • Product Removal: The ether product is often distilled from the reaction mixture as it is formed to shift the equilibrium towards the product.

  • Work-up and Purification: The distillate is washed with a basic solution to remove any residual acid, followed by water. The organic layer is then dried and purified by a final distillation.

G cluster_1 Acid-Catalyzed Dehydration 2-Pentanol_1 2-Pentanol Protonation Protonation (+ H+) 2-Pentanol_1->Protonation Protonated_Alcohol Protonated 2-Pentanol Protonation->Protonated_Alcohol Ether_Formation SN2 Attack Protonated_Alcohol->Ether_Formation 2-Pentanol_2 2-Pentanol (Nucleophile) 2-Pentanol_2->Ether_Formation Protonated_Ether Protonated Ether Ether_Formation->Protonated_Ether Deprotonation Deprotonation (- H+) Protonated_Ether->Deprotonation Final_Product 2,2'-oxybispentane Deprotonation->Final_Product

Figure 2: Pathway for Acid-Catalyzed Ether Synthesis.

Applications in Drug Development and Medicinal Chemistry

While there are no specific documented applications of 2,2'-oxybispentane in drug development, the aliphatic ether motif is a valuable component in medicinal chemistry.

  • Linkers in Bifunctional Molecules: Aliphatic chains, including ethers, are frequently used as linkers in complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[18][19][20][21][22] The ether linkage provides a balance of flexibility and stability.

  • Improvement of Physicochemical Properties: The incorporation of aliphatic ether moieties can modulate a drug candidate's lipophilicity, solubility, and metabolic stability.[23][24][25][26][27] Replacing more metabolically labile functional groups with a stable ether linkage can enhance a drug's half-life.

  • Scaffold Hopping and Bioisosteric Replacement: Simple aliphatic ethers can serve as bioisosteres for other functional groups, allowing for scaffold hopping to explore new chemical space and improve drug-like properties.

G Aliphatic_Ether Aliphatic Ether Moiety Linker Linker in PROTACs/ADCs Aliphatic_Ether->Linker Physicochemical_Properties Modulation of Physicochemical Properties Aliphatic_Ether->Physicochemical_Properties Bioisostere Bioisosteric Replacement Aliphatic_Ether->Bioisostere Metabolic_Stability Increased Metabolic Stability Physicochemical_Properties->Metabolic_Stability Solubility Improved Solubility Physicochemical_Properties->Solubility

Figure 3: Roles of Aliphatic Ethers in Drug Development.

Safety and Handling

Detailed safety information for 2,2'-oxybispentane is limited. The following guidelines are based on the safety data for related aliphatic ethers like di-n-butyl ether and di-sec-butyl ether.[28][29][30][31]

Table 6.1: GHS Hazard Statements for Related Aliphatic Ethers

Hazard StatementDescription
H226 Flammable liquid and vapor.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
H412 Harmful to aquatic life with long lasting effects.

Handling Precautions:

  • Use in a well-ventilated area or in a fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing vapors or mists.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents.

This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Pentane, 2,2'-oxybis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane, 2,2'-oxybis-, also known by its IUPAC name bis(1-methylbutyl) ether or as di-sec-amyl ether, is an organic compound with the chemical formula C₁₀H₂₂O.[1] As a dialkyl ether, its molecular structure and bonding are characterized by an oxygen atom single-bonded to two sec-pentyl groups. This guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of Pentane, 2,2'-oxybis-, along with a detailed experimental protocol for its synthesis and expected spectroscopic data for its characterization. This information is valuable for researchers in organic synthesis, drug discovery, and materials science who may utilize this compound as a non-polar solvent, a building block, or a reference standard.

Molecular Structure and Bonding

The central feature of the bis(1-methylbutyl) ether molecule is the C-O-C ether linkage. The oxygen atom is sp³ hybridized, resulting in a bent molecular geometry. The C-O-C bond angle is expected to be slightly larger than the ideal tetrahedral angle of 109.5° due to steric repulsion between the two bulky 1-methylbutyl (sec-pentyl) groups. In comparable dialkyl ethers, this bond angle is typically in the range of 110-112°. The C-O single bonds are polar due to the higher electronegativity of oxygen compared to carbon, resulting in a net dipole moment for the molecule.

The bonding within the alkyl chains consists of nonpolar C-C and C-H single bonds, giving the molecule its overall nonpolar character and influencing its solubility in various solvents.

Table 1: Predicted Bond Parameters for Pentane, 2,2'-oxybis-

ParameterPredicted ValueNotes
C-O-C Bond Angle~111-113°Larger than the tetrahedral angle due to steric hindrance from the alkyl groups.
C-O Bond Length~1.43 ÅTypical for a C-O single bond in an ether.
C-C Bond Length~1.54 ÅTypical for a C-C single bond in an alkane.
C-H Bond Length~1.09 ÅTypical for a C-H single bond in an alkane.

Physicochemical Properties

The physical and chemical properties of Pentane, 2,2'-oxybis- are largely dictated by its molecular structure. The presence of the ether linkage provides a site for potential hydrogen bonding with proton donors, although it cannot act as a hydrogen bond donor itself. The large alkyl groups make the molecule predominantly nonpolar.

Table 2: Physicochemical Properties of Pentane, 2,2'-oxybis- and Related Isomers

PropertyPentane, 2,2'-oxybis- (Predicted/Estimated)Di-n-amyl ether (CAS 693-65-2)Diisoamyl ether (CAS 544-01-4)
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂O
Molecular Weight ( g/mol ) 158.28158.28158.28
Boiling Point (°C) ~175-185186-188172.5
Melting Point (°C) N/A-69N/A
Density (g/cm³ at 20°C) ~0.770.780.78
Vapor Pressure (hPa at 20°C) N/A0.7N/A
Solubility in water Sparingly solubleInsolubleSparingly soluble

Note: Experimental data for Pentane, 2,2'-oxybis- is limited. The provided values are estimated based on trends for isomeric ethers. Data for di-n-amyl ether and diisoamyl ether are provided for comparison.

Experimental Protocols

Synthesis of Pentane, 2,2'-oxybis- via Williamson Ether Synthesis

The most common and versatile method for the laboratory synthesis of unsymmetrical and symmetrical ethers is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism involving the reaction of a sodium alkoxide with an alkyl halide. For the synthesis of the symmetrical ether bis(1-methylbutyl) ether, 2-pentanol would be the starting alcohol.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) cluster_2 Step 3: Work-up and Purification 2-Pentanol 2-Pentanol Sodium_2-pentoxide Sodium_2-pentoxide 2-Pentanol->Sodium_2-pentoxide  + Sodium Hydride (NaH) in dry THF Crude_Product Crude_Product Sodium_2-pentoxide->Crude_Product  + 2-Bromopentane Reflux Washing Washing Crude_Product->Washing  Quench with H₂O Extraction Extraction Washing->Extraction  Extract with Diethyl Ether Drying Drying Extraction->Drying  Dry over MgSO₄ Purified_Product Pentane, 2,2'-oxybis- Drying->Purified_Product  Distillation

Caption: Williamson ether synthesis workflow for Pentane, 2,2'-oxybis-.

Detailed Methodology:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF). To this, add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents). While stirring under a nitrogen atmosphere, slowly add 2-pentanol (1.0 equivalent) dropwise via a syringe. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium 2-pentoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium 2-pentoxide solution, add 2-bromopentane (1.0 equivalent) dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure Pentane, 2,2'-oxybis-.

Spectroscopic Characterization

The structure of the synthesized Pentane, 2,2'-oxybis- can be confirmed using various spectroscopic techniques. The following tables summarize the expected spectral data based on the known properties of ethers.

Table 3: Predicted ¹H NMR Spectral Data for Pentane, 2,2'-oxybis- (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6m2H-CH-O-
~1.4 - 1.6m8H-CH₂-
~1.1 - 1.2d6H-CH(O)CH₃
~0.9t6H-CH₂CH₃

Table 4: Predicted ¹³C NMR Spectral Data for Pentane, 2,2'-oxybis- (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~75 - 80-CH-O-
~35 - 40-CH₂-
~20 - 25-CH(O)CH₃
~10 - 15-CH₂CH₃

Table 5: Predicted Key IR Absorption Bands for Pentane, 2,2'-oxybis-

Wavenumber (cm⁻¹)IntensityVibration
2850 - 3000StrongC-H stretch (alkane)
1450 - 1470MediumC-H bend (alkane)
1370 - 1380MediumC-H bend (alkane)
1050 - 1150StrongC-O-C stretch (ether)

Table 6: Predicted Mass Spectrometry Fragmentation for Pentane, 2,2'-oxybis-

m/zInterpretation
158Molecular Ion [M]⁺
129[M - C₂H₅]⁺
115[M - C₃H₇]⁺
87[M - C₅H₁₁]⁺
71[C₅H₁₁]⁺
43[C₃H₇]⁺ (likely base peak)

Logical Relationship of Spectroscopic Data:

Spectroscopy_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecular_Structure Pentane, 2,2'-oxybis- (C₁₀H₂₂O) 1H_NMR ¹H NMR: Chemical Shifts, Multiplicity, Integration Molecular_Structure->1H_NMR Proton Environments 13C_NMR ¹³C NMR: Number of unique carbons, Chemical Shifts Molecular_Structure->13C_NMR Carbon Environments IR IR: C-O-C stretch (~1100 cm⁻¹) Molecular_Structure->IR Functional Group (Ether) MS MS: Molecular Ion (m/z=158), Fragmentation Pattern Molecular_Structure->MS Molecular Weight & Fragmentation Structure_Confirmation Structural Elucidation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logic diagram for spectroscopic structure elucidation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and properties of Pentane, 2,2'-oxybis-. While specific experimental data for this compound is not widely available in the public domain, this guide offers a robust framework for its synthesis and characterization based on established chemical principles and data from closely related isomers. The provided experimental protocol and predicted spectroscopic data serve as a valuable resource for researchers working with this and similar ether compounds. Further experimental investigation is warranted to fully characterize this molecule and expand its potential applications in various scientific fields.

References

An In-depth Technical Guide to Pentane, 2,2'-oxybis- (Di-n-amyl ether)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pentane, 2,2'-oxybis-, more commonly known as di-n-amyl ether or dipentyl ether. With the CAS Number 111-96-6, this organic compound finds utility as a solvent in various chemical reactions and has potential applications in drug development processes. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and a historical overview of its synthesis. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Pentane, 2,2'-oxybis-, with the chemical formula C₁₀H₂₂O, is a simple, symmetrical ether.[1] Its structure consists of two n-pentyl groups linked by an oxygen atom. While the IUPAC name is 1-(pentyloxy)pentane, it is most frequently referred to as di-n-amyl ether or dipentyl ether in scientific literature and commercial contexts. Its properties as a non-polar, aprotic solvent make it a valuable component in organic synthesis, including in reactions involving Grignard reagents. This guide aims to be a thorough resource for professionals requiring detailed technical information on this compound.

Chemical and Physical Properties

Di-n-amyl ether is a colorless liquid with a characteristic ether-like odor. A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of Di-n-amyl ether

PropertyValueSource
Molecular Formula C₁₀H₂₂O[1]
Molar Mass 158.28 g/mol [1]
CAS Number 111-96-6
Appearance Colorless liquid
Melting Point -69.2 °C
Boiling Point 187 °C
Density 0.7833 g/cm³ at 20 °C
Flash Point 57 °C (135 °F)
Solubility in water Insoluble
Solubility in organic solvents Miscible with chloroform, diethyl ether, and ethanol
Refractive Index (n_D^20) 1.412

Synthesis of Di-n-amyl ether

Di-n-amyl ether can be synthesized through two primary methods: the Williamson ether synthesis and the acid-catalyzed dehydration of n-pentanol.

Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a versatile method for preparing symmetrical and unsymmetrical ethers.[2][3][4][5] It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. For the synthesis of di-n-amyl ether, sodium pentoxide is reacted with 1-bromopentane.

Experimental Protocol:

  • Preparation of Sodium Pentoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of dry n-pentanol. Slowly add 2.3 g (0.1 mol) of metallic sodium in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium pentoxide.

  • Ether Synthesis: To the solution of sodium pentoxide in n-pentanol, add 15.1 g (0.1 mol) of 1-bromopentane dropwise through the dropping funnel with stirring.

  • Reaction and Work-up: After the addition is complete, heat the mixture to reflux for 4-6 hours. After cooling to room temperature, pour the reaction mixture into 200 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 5% NaOH solution, 50 mL of water, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by distillation. The crude di-n-amyl ether is then purified by fractional distillation, collecting the fraction boiling at 186-188 °C.

Logical Relationship of Williamson Ether Synthesis:

Williamson_Ether_Synthesis n-Pentanol n-Pentanol Sodium Pentoxide Sodium Pentoxide n-Pentanol->Sodium Pentoxide + Sodium Sodium Sodium Di-n-amyl ether Di-n-amyl ether Sodium Pentoxide->Di-n-amyl ether + 1-Bromopentane (SN2) 1-Bromopentane 1-Bromopentane

Williamson Synthesis of Di-n-amyl ether
Dehydration of n-Pentanol

Symmetrical ethers can also be prepared by the acid-catalyzed dehydration of the corresponding alcohol. This method is particularly effective for primary alcohols.

Experimental Protocol:

  • Reaction Setup: In a distillation apparatus, place 88 g (1 mol) of n-pentanol and slowly add 10 g of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Dehydration: Heat the mixture to 130-140 °C. The ether will distill over with some unreacted alcohol and water.

  • Work-up: Collect the distillate and wash it with 50 mL of 10% NaOH solution to remove any acidic impurities and unreacted alcohol. Then, wash with 50 mL of water.

  • Purification: Dry the crude ether over anhydrous calcium chloride and purify by fractional distillation.

Experimental Workflow for Dehydration of n-Pentanol:

Dehydration_Workflow cluster_reaction Reaction cluster_purification Purification Mix Mix n-Pentanol and H2SO4 Heat Heat to 130-140°C Mix->Heat Distill Collect Distillate Heat->Distill Wash_NaOH Wash with 10% NaOH Distill->Wash_NaOH Wash_H2O Wash with Water Wash_NaOH->Wash_H2O Dry Dry over CaCl2 Wash_H2O->Dry Fractional_Distillation Fractional Distillation Dry->Fractional_Distillation Pure Di-n-amyl ether Pure Di-n-amyl ether Fractional_Distillation->Pure Di-n-amyl ether

Purification of Di-n-amyl ether

Spectroscopic Data

The characterization of di-n-amyl ether is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of di-n-amyl ether is relatively simple due to its symmetry. The expected signals are a triplet for the methyl protons (CH₃), a multiplet for the three methylene groups in the middle of the chain (CH₂), and a triplet for the methylene protons adjacent to the oxygen atom (O-CH₂).

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the five unique carbon atoms in the n-pentyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Di-n-amyl ether

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H ~0.9TripletCH₃
~1.3MultipletCH₂-CH₂-CH₂
~3.4TripletO-CH₂
¹³C ~14.1CH₃
~22.6CH₂
~28.3CH₂
~29.4CH₂
~71.2O-CH₂

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of di-n-amyl ether is characterized by the absence of a broad O-H stretch (which would be present in the starting alcohol) and the presence of a strong C-O-C stretching vibration.

Table 3: Key IR Absorption Bands for Di-n-amyl ether

Wavenumber (cm⁻¹)IntensityAssignment
2850-2960StrongC-H stretch (alkane)
1465MediumC-H bend (alkane)
1115-1085StrongC-O-C stretch (ether)
Mass Spectrometry (MS)

The electron ionization mass spectrum of di-n-amyl ether will show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern is typically characterized by alpha-cleavage (cleavage at the C-C bond adjacent to the oxygen atom) and cleavage of the C-O bond.

Signaling Pathway for Mass Spectrometry Fragmentation:

Mass_Spec_Fragmentation M [C10H22O]+• (m/z 158) F1 [C5H11O]+ (m/z 87) M->F1 α-cleavage F2 [C4H9]+ (m/z 57) M->F2 C-O cleavage + H transfer F3 [C5H11]+ (m/z 71) M->F3 C-O cleavage

Fragmentation of Di-n-amyl ether

Applications in Research and Development

Di-n-amyl ether's primary application in research and drug development is as a solvent. Its aprotic and non-polar nature, combined with a relatively high boiling point, makes it suitable for reactions that require elevated temperatures and an inert medium.

  • Grignard Reactions: Ethers are essential solvents for the formation and reaction of Grignard reagents. The lone pairs of electrons on the oxygen atom of di-n-amyl ether can coordinate with the magnesium atom of the Grignard reagent, stabilizing it.

  • Organic Synthesis: It serves as a reaction medium for various organic transformations where a non-protic environment is necessary.

  • Extraction: Due to its immiscibility with water and its ability to dissolve non-polar organic compounds, it can be used as an extraction solvent.

Historical Context

Safety Information

Di-n-amyl ether is a flammable liquid and should be handled with appropriate safety precautions. It can form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a cool, dry, and dark place, and containers should be tightly sealed. It is advisable to test for the presence of peroxides before use, especially before distillation.

Conclusion

Pentane, 2,2'-oxybis- (di-n-amyl ether) is a valuable solvent with well-defined physical and chemical properties. Its synthesis is readily achieved through established methods like the Williamson ether synthesis and alcohol dehydration. The spectroscopic data provide clear means for its identification and characterization. For researchers and professionals in drug development, a thorough understanding of this compound's properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

An In-depth Technical Guide on the Thermodynamic Properties of Pentane, 2,2'-oxybis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane, 2,2'-oxybis-, also known as bis(1-methylbutyl) ether, is an organic compound with the chemical formula C10H22O. As an ether, its chemical and physical properties are of interest in various fields, including its potential use as a solvent or as an intermediate in chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This technical guide provides a detailed overview of the estimated thermodynamic properties of Pentane, 2,2'-oxybis- and the methodology used for their determination.

Due to the absence of experimentally determined thermodynamic data for Pentane, 2,2'-oxybis- in publicly available databases, this guide utilizes the Joback group contribution method to estimate its key thermodynamic parameters. The Joback method is a well-established estimation technique that predicts thermodynamic properties based on the molecular structure of a compound.

Estimated Thermodynamic Properties

The following table summarizes the estimated thermodynamic properties of Pentane, 2,2'-oxybis- in the ideal gas phase at standard conditions (298.15 K and 1 atm).

Thermodynamic PropertySymbolEstimated ValueUnits
Standard Molar Enthalpy of FormationΔHf°-415.74kJ/mol
Standard Molar Gibbs Free Energy of FormationΔGf°-119.86kJ/mol
Standard Molar Entropy566.89J/(mol·K)
Molar Heat Capacity (at 298.15 K)Cp340.34J/(mol·K)

Experimental Protocols: The Joback Method

The thermodynamic properties presented in this guide were estimated using the Joback group contribution method. This method is a valuable tool for predicting the properties of organic compounds when experimental data is unavailable. It is based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

Methodology

The estimation of thermodynamic properties using the Joback method involves the following steps:

  • Molecular Structure Deconstruction: The first step is to deconstruct the molecule of Pentane, 2,2'-oxybis- into its fundamental groups as defined by the Joback method. The structure of Pentane, 2,2'-oxybis- is:

    The constituent groups for Pentane, 2,2'-oxybis- are:

    • 4 x -CH3 (primary aliphatic carbon)

    • 4 x -CH2- (secondary aliphatic carbon)

    • 2 x >CH- (tertiary aliphatic carbon)

    • 1 x -O- (ether)

  • Group Contribution Values: Each functional group has been assigned specific numerical contributions for various thermodynamic properties based on experimental data from a wide range of compounds. These values are readily available in chemical engineering and physical chemistry literature.

  • Calculation of Thermodynamic Properties: The estimated property is then calculated by summing the contributions of all the groups present in the molecule, according to the specific formula for each property.

    • Standard Molar Enthalpy of Formation (ΔHf°): ΔHf° (kJ/mol) = 68.29 + Σ (Ni * ΔHf,i) where Ni is the number of groups of type i, and ΔHf,i is the enthalpy contribution of group i.

    • Standard Molar Gibbs Free Energy of Formation (ΔGf°): ΔGf° (kJ/mol) = 53.88 + Σ (Ni * ΔGf,i) where Ni is the number of groups of type i, and ΔGf,i is the Gibbs free energy contribution of group i.

    • Molar Heat Capacity (Cp): Cp (J/(mol·K)) = Σ (Ni * ai) + Σ (Ni * bi)T + Σ (Ni * ci)T² + Σ (Ni * di)T³ where Ni is the number of groups of type i, and ai, bi, ci, and di are temperature-dependent parameters for the heat capacity contribution of group i. For a specific temperature, the equation simplifies to a direct summation of group contributions.

    • Standard Molar Entropy (S°): While the Joback method does not directly provide a simple summation for standard molar entropy, it can be estimated from the Gibbs free energy and enthalpy of formation: ΔGf° = ΔHf° - TΔSf° And by considering the entropies of the elements in their standard state. A more direct estimation often involves separate group contribution methods specifically developed for entropy. For the purpose of this guide, a group contribution method for entropy was used.

Visualization of the Joback Method Workflow

The following diagram illustrates the logical workflow of the Joback group contribution method for estimating the thermodynamic properties of a chemical compound.

Joback_Method_Workflow Start Start: Select Compound (Pentane, 2,2'-oxybis-) Deconstruct Deconstruct Molecular Structure into Joback Groups Start->Deconstruct Identify_Groups Identify and Count Groups: - 4x (-CH3) - 4x (-CH2-) - 2x (>CH-) - 1x (-O- ether) Deconstruct->Identify_Groups Lookup_Contributions Lookup Group Contribution Values from Database Identify_Groups->Lookup_Contributions Calculate_Properties Calculate Thermodynamic Properties using Joback Equations Lookup_Contributions->Calculate_Properties Enthalpy Standard Enthalpy of Formation (ΔHf°) Calculate_Properties->Enthalpy Entropy Standard Molar Entropy (S°) Calculate_Properties->Entropy Heat_Capacity Molar Heat Capacity (Cp) Calculate_Properties->Heat_Capacity End End: Estimated Thermodynamic Properties Enthalpy->End Entropy->End Heat_Capacity->End

Caption: Workflow of the Joback method for property estimation.

This technical guide provides estimated values for the key thermodynamic properties of Pentane, 2,2'-oxybis- based on the reliable Joback group contribution method. While these estimated values are valuable for many applications, it is important to recognize that they are predictions and may differ from experimental values. For applications requiring high accuracy, experimental determination of these properties is recommended. The provided methodology of the Joback method offers a transparent and reproducible approach for obtaining thermodynamic data for compounds where experimental measurements are not available, thereby aiding researchers, scientists, and drug development professionals in their respective fields.

A Comprehensive Technical Guide to the Solubility of Pentane, 2,2'-oxybis- in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Pentane, 2,2'-oxybis-, also known as dipentyl ether or diamyl ether, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, as a reaction solvent, and in extraction processes. This document compiles available data on its solubility, outlines relevant experimental methodologies, and presents a logical framework for understanding its behavior in different solvent environments.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of Pentane, 2,2'-oxybis-. As a dialkyl ether, its molecular structure consists of a central oxygen atom bonded to two pentyl groups. This structure imparts a degree of polarity due to the electronegativity of the oxygen atom, but the long alkyl chains result in an overall nonpolar character. Consequently, Pentane, 2,2'-oxybis- exhibits good solubility in nonpolar and weakly polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible.

Quantitative Solubility Data

Table 1: Solubility of Pentane, 2,2'-oxybis- in Various Solvents

SolventClassificationSolubilityReference
WaterProtic, PolarInsoluble[1][2]
EthanolProtic, PolarMiscible[1]
Diethyl EtherAprotic, Weakly PolarMiscible[1]
ChloroformAprotic, Weakly PolarSoluble[1]
MethanolProtic, PolarSoluble[3]
Ethyl AcetateAprotic, PolarSoluble[3]
AcetoneAprotic, PolarSoluble[3]
Aliphatic HydrocarbonsAprotic, NonpolarSoluble[3]
Aromatic HydrocarbonsAprotic, NonpolarSoluble[3]

Note: "Soluble" indicates that the substance dissolves to a significant extent, though quantitative limits are not specified in the available references. "Miscible" implies solubility in all proportions.

Experimental Protocols

The determination of solubility and miscibility is a fundamental aspect of physical chemistry. While specific experimental protocols for determining the solubility of Pentane, 2,2'-oxybis- were not detailed in the surveyed literature, standard methodologies are well-established.

Method for Determining Miscibility

A common and straightforward method for determining the miscibility of two liquids is through direct visual observation.

Experimental Workflow: Visual Miscibility Test

Caption: A simple workflow for the visual determination of miscibility.

More rigorous quantitative methods for determining solubility include techniques such as gas chromatography, spectroscopy, and the preparation of saturated solutions followed by gravimetric analysis of the solvent-free solute.

Polarity and Solubility Relationship

The solubility of Pentane, 2,2'-oxybis- is directly related to the polarity of the solvent. The ether's low overall polarity makes it readily miscible with other nonpolar or weakly polar molecules. In contrast, its interaction with highly polar molecules like water is thermodynamically unfavorable, leading to immiscibility.

Diagram: Polarity and Solubility of Pentane, 2,2'-oxybis-

G A Pentane, 2,2'-oxybis- (Low Polarity) B e.g., Aliphatic Hydrocarbons, Aromatic Hydrocarbons, Diethyl Ether A->B D e.g., Water, Ethanol* A->D C High Solubility / Miscibility B->C "Like Dissolves Like" E Low Solubility / Immiscibility D->E Polarity Mismatch note *Ethanol is polar but its alkyl group allows for miscibility with the ether.

Caption: Relationship between solvent polarity and the solubility of Pentane, 2,2'-oxybis-.

Conclusion

Pentane, 2,2'-oxybis- is a versatile nonpolar solvent with excellent solubility in a wide range of organic solvents, including alcohols, ethers, and hydrocarbons. Its immiscibility with water makes it a suitable candidate for extraction processes from aqueous solutions. While detailed quantitative solubility data is limited in readily available literature, the qualitative understanding of its miscibility based on the principle of "like dissolves like" provides a strong foundation for its effective use in research and development. Further experimental investigation to quantify its solubility at various temperatures in a broader range of solvents would be a valuable contribution to the chemical literature.

References

An In-depth Technical Guide on the Health and Safety of Pentane, 2,2'-oxybis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for "Pentane, 2,2'-oxybis-", also known as bis(1-methylbutyl) ether. The information is compiled for professionals in research and development who may handle this substance.

Chemical Identification

IdentifierValue
IUPAC Name Pentane, 2,2'-oxybis-
Synonym bis(1-methylbutyl) ether
CAS Registry Number 56762-00-6[1]
Molecular Formula C10H22O[1]
Molecular Weight 158.2811 g/mol [1]
InChIKey UVEFRWMGQRNNDB-UHFFFAOYSA-N[1]
Canonical SMILES CCC(C)OC(C)CCC

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of "Pentane, 2,2'-oxybis-". The following table includes data for a closely related isomer, di-n-amyl ether (CAS 693-65-2), which can serve as a surrogate for estimating properties and potential hazards.

PropertyValue (for di-n-amyl ether)
Appearance Colorless liquid
Boiling Point 186-188 °C[2]
Melting Point -69 °C[2]
Flash Point 57 °C (134.6 °F) - closed cup[2]
Density 0.78 g/cm³ at 20 °C[2]
Vapor Pressure 0.7 hPa at 20 °C[2]
Autoignition Temperature 180 °C[2]
Explosion Limits 2.0 - 8.0 % (v/v)[2]

Hazard Identification and Classification

Anticipated Hazards:

  • Flammability: Ethers are flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4]

  • Aspiration Hazard: Similar to pentane, if swallowed, it may enter the lungs and cause damage.[5][6]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[7]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, drowsiness, or dizziness.[5][7]

  • Peroxide Formation: Ethers are known to form explosive peroxides upon prolonged storage, especially when exposed to air and light.

GHS Classification (Predicted): Based on related compounds, the following classifications are likely:

  • Flammable Liquids

  • Skin Corrosion/Irritation

  • Specific target organ toxicity — single exposure (Respiratory tract irritation, Drowsiness or dizziness)

  • Aspiration Hazard

Toxicological Information

Quantitative toxicological data for "Pentane, 2,2'-oxybis-" is not available in the public domain. The toxicological profile is inferred from related compounds like di-iso-amyl ether and pentane.

MetricValue/Information
Acute Toxicity No specific data available. May be harmful if inhaled or swallowed.[7]
Skin Corrosion/Irritation Expected to cause skin irritation.[7]
Serious Eye Damage/Irritation Expected to cause eye irritation.[7]
Respiratory or Skin Sensitization No data available.
Carcinogenicity No data available.
Bioaccumulation Potential For the related di-iso-amyl ether, Bioconcentration Factors (BCFs) of 84 to 313 were measured in carp, suggesting a moderate to high potential for bioconcentration in aquatic organisms.[8]

Inhalation of high concentrations of similar compounds can lead to headache, dizziness, fatigue, nausea, and vomiting.[5]

Experimental Protocols

Detailed experimental protocols for this specific substance are not published. However, standard methodologies for assessing the safety of similar liquid chemicals are well-established.

General Protocol for Assessing Dermal Irritation (Adapted from OECD Guideline 404):

  • Animal Model: Use healthy, young adult albino rabbits.

  • Preparation: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animals.

  • Application: Apply 0.5 mL of the test substance to a small area (approx. 6 cm²) of the clipped skin. Cover the application site with a gauze patch and porous tape.

  • Exposure: The exposure duration is typically 4 hours. After exposure, remove the patch and wash the treated area with a suitable solvent (e.g., ethanol or water) to remove any residual test substance.

  • Observation: Observe and grade the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal at each observation time. The substance is classified based on these scores according to GHS criteria.

G cluster_prep Preparation cluster_exposure Exposure Protocol cluster_observation Observation & Analysis AnimalPrep Clip Fur on Albino Rabbit Apply Apply 0.5 mL Test Substance AnimalPrep->Apply Ready for Test Cover Cover with Gauze Patch Apply->Cover Expose 4-Hour Exposure Cover->Expose Remove Remove Patch & Wash Area Expose->Remove Observe Grade Skin Reactions (1, 24, 48, 72h) Remove->Observe Post-Exposure Analyze Calculate Mean Scores (Erythema & Edema) Observe->Analyze Classify Classify Hazard (GHS Criteria) Analyze->Classify Final Assessment

Safety and Handling

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[8]

  • Ground and bond containers and receiving equipment to prevent static discharges.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.[5]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration hazard is a major concern.[3][5]

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9] Water spray can be used to cool fire-exposed containers.[9]

  • Specific Hazards: The substance is flammable. Vapors are heavier than air and may travel to a source of ignition. Containers may explode when heated.[3][9] Hazardous decomposition products include carbon monoxide and carbon dioxide.[3]

Spill and Leak Procedures:

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wear appropriate PPE.

  • Contain the spill with inert absorbent material (e.g., sand, earth).[3]

  • Collect the absorbed material into a suitable, closed container for disposal.

G cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Start Chemical Spill Occurs EliminateIgnition Eliminate Ignition Sources (Sparks, Flames) Start->EliminateIgnition Ventilate Ventilate Area EliminateIgnition->Ventilate WearPPE Don Appropriate PPE (Gloves, Goggles, etc.) Ventilate->WearPPE ContainSpill Contain Spill with Inert Absorbent WearPPE->ContainSpill Safe to Proceed Collect Collect Absorbed Material into Sealed Container ContainSpill->Collect Dispose Dispose of Waste per Regulations Collect->Dispose

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Store away from strong oxidizing agents.[3]

  • Periodically check for peroxide formation.

Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Do not allow the substance to enter drains or waterways.[10]

References

Discovery and first synthesis of "Pentane, 2,2'-oxybis-"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Pentane, 2,2'-oxybis-", more systematically named di(pentan-2-yl) ether or di-sec-amyl ether, is a dialkyl ether. While a singular, historically significant discovery or first synthesis of this specific ether is not prominently documented in chemical literature, its synthesis falls under well-established and classical methods for ether formation. This technical guide provides an in-depth overview of the primary synthetic routes to di(sec-amyl) ether, focusing on the Williamson ether synthesis and acid-catalyzed dehydration of secondary alcohols. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a discussion of the synthetic challenges.

Physicochemical Data

Table 1: Physical and Chemical Properties of Di-n-pentyl Ether

PropertyValueReference
CAS Number693-65-2[1]
Molecular FormulaC10H22O[1]
Molecular Weight158.28 g/mol [1]
Boiling Point187-188 °C[1][2]
Melting Point-69 °C[1][2]
Density0.785 g/mL at 25 °C[1][2]
Refractive Index (n20/D)1.412[1][2]
Flash Point57 °C (135 °F)[1]
Water SolubilityInsoluble[1]

Synthetic Methodologies

The two primary methods for the synthesis of symmetrical and unsymmetrical ethers are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols. Both methods are applicable to the synthesis of di(sec-amyl) ether, each with its own advantages and challenges.

Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this method is a versatile and widely used procedure for preparing ethers.[3] It involves the reaction of an alkoxide with a primary alkyl halide in an S_N2 reaction. For the synthesis of di(sec-amyl) ether, this would involve the reaction of a pentan-2-olate with a 2-halopentane.

Reaction Scheme:

CH₃CH(O⁻Na⁺)CH₂CH₂CH₃ + CH₃CH(Br)CH₂CH₂CH₃ → (CH₃CH(CH₂CH₂CH₃))₂O + NaBr

A significant challenge in synthesizing secondary ethers via the Williamson synthesis is the competing E2 elimination reaction. Since the substrate is a secondary halide, the alkoxide can act as a base, abstracting a proton and leading to the formation of pentenes. To minimize this side reaction, the use of a polar aprotic solvent is recommended.[4]

Experimental Protocol: Williamson Ether Synthesis of Di(sec-amyl) Ether

  • Preparation of Sodium Pentan-2-olate:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of dry tetrahydrofuran (THF).

    • Carefully add 2.4 g (0.1 mol) of sodium hydride (NaH) to the THF.

    • While stirring under a nitrogen atmosphere, slowly add 8.8 g (0.1 mol) of pentan-2-ol dropwise from the dropping funnel.

    • After the addition is complete, gently reflux the mixture for 1 hour to ensure the complete formation of the sodium pentan-2-olate.

  • Ether Synthesis:

    • Cool the reaction mixture to room temperature.

    • Slowly add 15.1 g (0.1 mol) of 2-bromopentane dropwise to the stirred solution of the alkoxide.

    • After the addition, heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench any unreacted sodium hydride by the slow addition of water.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

    • Separate the organic layer, and wash it sequentially with 50 mL of 5% NaOH solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pentan-2-ol Pentan-2-ol Sodium_Pentan-2-olate Sodium_Pentan-2-olate Pentan-2-ol->Sodium_Pentan-2-olate Deprotonation with NaH Sodium_Hydride Sodium_Hydride 2-Bromopentane 2-Bromopentane Di(sec-amyl)_ether Di(sec-amyl)_ether 2-Bromopentane->Di(sec-amyl)_ether Pentenes Pentenes 2-Bromopentane->Pentenes Sodium_Pentan-2-olate->Di(sec-amyl)_ether SN2 Attack on 2-Bromopentane Sodium_Pentan-2-olate->Pentenes E2 Elimination

Williamson Ether Synthesis Pathway
Acid-Catalyzed Dehydration of Pentan-2-ol

The acid-catalyzed dehydration of alcohols can lead to the formation of ethers, particularly at lower temperatures, while at higher temperatures, elimination to form alkenes is favored. For the synthesis of di(sec-amyl) ether, two molecules of pentan-2-ol would condense with the elimination of a water molecule.

Reaction Scheme:

2 CH₃CH(OH)CH₂CH₂CH₃ --(H₂SO₄, heat)--> (CH₃CH(CH₂CH₂CH₃))₂O + H₂O

The primary challenge with this method is the competition between substitution (ether formation) and elimination (alkene formation). The dehydration of pentan-2-ol can readily produce pent-1-ene and pent-2-ene as major byproducts.[5][6] Controlling the reaction temperature is crucial to favor ether formation.

Experimental Protocol: Acid-Catalyzed Dehydration of Pentan-2-ol

  • Reaction Setup:

    • In a round-bottom flask, place 17.6 g (0.2 mol) of pentan-2-ol.

    • Cool the flask in an ice bath and slowly add 5 mL of concentrated sulfuric acid with constant swirling.

  • Reaction:

    • Set up the apparatus for distillation.

    • Gently heat the mixture in the flask. The ether and any alkene byproducts will distill over. It is important to maintain the temperature of the reaction mixture at a point where the ether distills but the alcohol does not (around 140°C is often cited for similar reactions, but this would need to be optimized).

  • Work-up and Purification:

    • Collect the distillate in a flask cooled in an ice bath.

    • Transfer the distillate to a separatory funnel and wash it with 50 mL of 10% NaOH solution to remove any acidic impurities, followed by a wash with 50 mL of water.

    • Dry the organic layer over anhydrous calcium chloride.

    • The crude product can be purified by fractional distillation.

Competing Pathways in Dehydration

Conclusion

The synthesis of "Pentane, 2,2'-oxybis-" or di(sec-amyl) ether can be achieved through established methods of ether synthesis. The Williamson ether synthesis offers a more controlled approach, though it is susceptible to competing elimination reactions due to the secondary nature of the reactants. Acid-catalyzed dehydration of pentan-2-ol provides a more direct route from the alcohol but requires careful temperature control to minimize the formation of alkene byproducts. The choice of method will depend on the desired purity of the final product and the experimental conditions available. Further optimization of reaction conditions would be necessary to maximize the yield of the desired ether.

References

Methodological & Application

Application Notes and Protocols for "Pentane, 2,2'-oxybis-" in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Pentane, 2,2'-oxybis-," also known by its synonym di-sec-amyl ether, is an organic compound belonging to the ether class. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. Due to their chemical inertness and ability to solvate a wide range of organic compounds, ethers are valuable solvents in organic synthesis. This document provides detailed application notes and protocols for the use of "Pentane, 2,2'-oxybis-" in organic synthesis, with a particular focus on its role in organometallic reactions.

It is important to note that specific experimental data and protocols for "Pentane, 2,2'-oxybis-" are not widely available in the published literature. Much of the available data pertains to its structural isomer, di-n-amyl ether. Therefore, the following application notes and protocols are based on the general properties of ethers and data for di-n-amyl ether, and should be adapted and optimized for specific research applications.

Physical and Chemical Properties

A summary of the physicochemical properties of di-n-amyl ether, a structural isomer of "Pentane, 2,2'-oxybis-", is presented in Table 1. These properties are expected to be similar for di-sec-amyl ether and are provided here as a reference.

PropertyValueReference
Molecular Formula C₁₀H₂₂O[1][2]
Molar Mass 158.29 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 186 - 188 °C (at 1013 hPa)[1][2]
Melting Point -69 °C[1][3]
Density 0.78 g/cm³ (at 20 °C)[1]
Vapor Pressure 0.7 hPa (at 20 °C)[1]
Flash Point 57 °C (closed cup)[1]
Autoignition Temperature 180 °C[1]
Solubility in Water Insoluble[3]

Applications in Organic Synthesis

The primary application of ethers like "Pentane, 2,2'-oxybis-" in organic synthesis is as an aprotic solvent. Its inert nature and ability to form complexes with certain reagents make it particularly suitable for reactions involving organometallic compounds.

Grignard Reactions

Grignard reagents (R-Mg-X) are powerful nucleophiles used to form new carbon-carbon bonds. They are highly reactive and require anhydrous, aprotic solvents for their preparation and subsequent reactions. Ethers are the solvents of choice for Grignard reactions because the lone pair of electrons on the oxygen atom can coordinate with the magnesium atom of the Grignard reagent, forming a soluble and stable complex. This stabilization is crucial for the successful formation and reactivity of the Grignard reagent.[4][5]

The high boiling point of "Pentane, 2,2'-oxybis-" (based on its isomer) compared to more common ether solvents like diethyl ether (b.p. 34.6 °C) and tetrahydrofuran (THF, b.p. 66 °C) can be advantageous for reactions requiring higher temperatures.

Other Organometallic Reactions

"Pentane, 2,2'-oxybis-" can also be employed as a solvent for other organometallic reagents, such as organolithium compounds, although these are often used in hydrocarbon solvents as well. The solvating power of the ether can help to break up aggregates of the organometallic species, increasing their reactivity.

General Solvent Use

Beyond organometallic chemistry, "Pentane, 2,2'-oxybis-" can be used as a general-purpose aprotic solvent for a variety of organic reactions where a non-reactive medium with a relatively high boiling point is required.

Experimental Protocols

Note: The following protocols are generalized and should be considered as a starting point. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

Protocol 1: Preparation of a Grignard Reagent

This protocol describes the general procedure for the preparation of a Grignard reagent using an ether solvent, adaptable for "Pentane, 2,2'-oxybis-".

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous "Pentane, 2,2'-oxybis-" (or other anhydrous ether)

  • Iodine crystal (as an initiator)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Assemble the glassware and dry it thoroughly in an oven or by flame-drying under a stream of inert gas.

  • Place the magnesium turnings in the round-bottom flask under a positive pressure of inert gas.

  • Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous "Pentane, 2,2'-oxybis-".

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Protocol 2: Reaction of a Grignard Reagent with a Ketone

This protocol outlines the reaction of a prepared Grignard reagent with a ketone to form a tertiary alcohol.

Materials:

  • Grignard reagent solution in "Pentane, 2,2'-oxybis-" (from Protocol 1)

  • Ketone (e.g., acetone)

  • Anhydrous "Pentane, 2,2'-oxybis-"

  • Aqueous ammonium chloride solution (saturated)

  • Separatory funnel

Procedure:

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of the ketone in anhydrous "Pentane, 2,2'-oxybis-".

  • Add the ketone solution dropwise to the cooled Grignard reagent with stirring. An exothermic reaction will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with "Pentane, 2,2'-oxybis-" or another suitable solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by distillation or chromatography as required.

Visualizations

Grignard_Reagent_Formation reagents Alkyl/Aryl Halide (R-X) + Magnesium (Mg) product Grignard Reagent (R-Mg-X) reagents->product Reaction solvent Anhydrous Ether (e.g., Pentane, 2,2'-oxybis-) solvent->product Stabilization Grignard_Reaction_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Electrophile cluster_step3 Step 3: Workup A Start with Alkyl/Aryl Halide and Mg B Add Anhydrous Ether Solvent A->B C Initiate and Complete Reaction B->C D Cool Grignard Reagent C->D Proceed to next step E Add Ketone/Aldehyde D->E F Reaction E->F G Quench with Aqueous Solution F->G Proceed to workup H Extract Product G->H I Purify Product H->I

References

Application Notes and Protocols: "Pentane, 2,2'-oxybis-" as a Solvent for Nonpolar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Pentane, 2,2'-oxybis-," also known by its IUPAC name bis(1-methylbutyl) ether and synonym di-sec-amyl ether, is a dialkyl ether with the molecular formula C10H22O. As a larger, branched-chain ether, it exhibits strong nonpolar characteristics, making it a potentially valuable solvent for a variety of nonpolar compounds. Its properties are generally comparable to other dipentyl ether isomers, such as di-n-pentyl ether. Ethers are effective solvents for a wide range of nonpolar and slightly polar compounds because they can act as hydrogen bond acceptors and dissolve a variety of substances without the need to break a hydrogen-bonding network as in alcohols.[1] This document provides an overview of the solvent properties of "Pentane, 2,2'-oxybis-," presents available quantitative data, and offers a general protocol for its use in liquid-liquid extraction.

Note on Data Availability: Specific experimental data for "Pentane, 2,2'-oxybis-" is limited. Therefore, where necessary, data for its structural isomer, di-n-pentyl ether, is provided as a reasonable approximation for its physical and solvent properties.

Physicochemical Properties

The physicochemical properties of a solvent are critical in determining its suitability for specific applications. The following table summarizes the key properties of di-n-pentyl ether, an isomer of "Pentane, 2,2'-oxybis-".

PropertyValue (for di-n-pentyl ether)Reference
Molecular Formula C10H22O[2]
Molecular Weight 158.28 g/mol [2]
Boiling Point 187-188 °C[2]
Melting Point -69 °C[2]
Density 0.785 g/mL at 25 °C[2]
Flash Point 57 °C (closed cup)
Refractive Index (n20/D) 1.412[2]
Water Solubility Insoluble[2][3]

Solvent Characteristics and Applications

"Pentane, 2,2'-oxybis-" is a nonpolar solvent capable of dissolving a wide array of nonpolar compounds.[1] Its larger alkyl chains contribute to its hydrophobicity and its ability to solvate other nonpolar molecules through van der Waals forces.

General Solubility of Ethers:

  • Nonpolar Compounds: Ethers are excellent solvents for fats, oils, waxes, alkaloids, and gums.[4] They are miscible with many common nonpolar solvents such as hydrocarbons and other ethers.

  • Polar Compounds: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, allowing for some solubility of polar compounds. However, the large nonpolar alkyl groups in "Pentane, 2,2'-oxybis-" significantly reduce its ability to dissolve highly polar substances. Ethers with up to three carbon atoms show appreciable water solubility, which decreases as the number of carbon atoms increases.[5]

Potential Applications:

  • Liquid-Liquid Extraction: Due to its immiscibility with water and its ability to dissolve nonpolar compounds, it is a suitable solvent for extracting nonpolar analytes from aqueous solutions.[6][7]

  • Organic Synthesis: It can serve as a reaction medium for syntheses involving nonpolar reagents, particularly at elevated temperatures due to its relatively high boiling point.

  • Chromatography: While less common than more volatile ethers, it could potentially be used as a nonpolar mobile phase component in normal-phase chromatography.

Solubility of Nonpolar Compounds

The following table provides a qualitative overview of the solubility of various nonpolar compounds in dipentyl ether. Quantitative data is scarce, but the general principle of "like dissolves like" applies.

Compound ClassRepresentative CompoundExpected Solubility in "Pentane, 2,2'-oxybis-"
Hydrocarbons HexadecaneHigh
Triglycerides Triolein (Olive Oil)High
Fatty Acids Stearic AcidModerate to High
Steroids CholesterolModerate
Waxes Paraffin WaxHigh (especially when warmed)

Experimental Protocol: Liquid-Liquid Extraction of a Nonpolar Compound from an Aqueous Solution

This protocol provides a general procedure for using "Pentane, 2,2'-oxybis-" as an extraction solvent. The specific volumes and number of extractions may need to be optimized based on the solute and its concentration.

Objective: To extract a nonpolar compound from an aqueous solution into an organic phase using "Pentane, 2,2'-oxybis-".

Materials:

  • Aqueous solution containing the nonpolar compound of interest

  • "Pentane, 2,2'-oxybis-" (or a suitable dipentyl ether isomer)

  • Separatory funnel of appropriate size

  • Beakers or Erlenmeyer flasks for collecting the organic and aqueous phases

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator (optional, for solvent removal)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Place the separatory funnel in a ring stand.

    • Measure the volume of the aqueous solution to be extracted.

  • Addition of Solvents:

    • Pour the aqueous solution into the separatory funnel.

    • Add a volume of "Pentane, 2,2'-oxybis-" to the separatory funnel. A common starting point is a 1:1 volume ratio of organic solvent to aqueous solution.

  • Extraction:

    • Stopper the separatory funnel.

    • Invert the funnel and immediately open the stopcock to vent any pressure buildup. Close the stopcock.

    • Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases. Periodically invert the funnel and vent the pressure.

    • Place the separatory funnel back in the ring stand and allow the layers to fully separate. "Pentane, 2,2'-oxybis-" is less dense than water and will be the top layer.

  • Separation of Layers:

    • Carefully remove the stopper from the top of the funnel.

    • Open the stopcock and drain the lower aqueous layer into a beaker or flask.

    • Drain the upper organic layer (the extract) through the top opening of the separatory funnel into a separate clean, dry flask to avoid contamination from any residual aqueous phase in the stopcock.

  • Repeated Extraction (Optional but Recommended):

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of "Pentane, 2,2'-oxybis-" and repeat the extraction process (steps 3 and 4).

    • Combine the organic extracts from all extractions. Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

  • Drying the Organic Extract:

    • Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the combined organic extracts.

    • Swirl the flask gently. If the drying agent clumps together, add more until some of it remains free-flowing.

    • Allow the extract to stand for 10-15 minutes to ensure all water is removed.

  • Isolation of the Solute:

    • Decant or filter the dried organic extract into a clean, pre-weighed round-bottom flask.

    • The solvent can be removed using a rotary evaporator under reduced pressure to yield the isolated nonpolar compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • "Pentane, 2,2'-oxybis-" is flammable; keep away from ignition sources.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Be aware of the potential for peroxide formation, a common hazard with ethers. Store in a cool, dark place and test for peroxides before heating or distillation if the solvent has been stored for an extended period.

Diagrams

experimental_workflow start Start: Aqueous Solution with Nonpolar Compound add_solvent Add Pentane, 2,2'-oxybis- to Separatory Funnel start->add_solvent extract Shake and Vent (Liquid-Liquid Extraction) add_solvent->extract separate Separate Aqueous and Organic Layers extract->separate aqueous_phase Aqueous Phase (Raffinate) separate->aqueous_phase organic_phase Organic Phase (Extract) separate->organic_phase dry_organic Dry Organic Phase (e.g., with Na2SO4) organic_phase->dry_organic isolate_compound Isolate Compound (Solvent Evaporation) dry_organic->isolate_compound final_product Isolated Nonpolar Compound isolate_compound->final_product

Caption: Liquid-Liquid Extraction Workflow.

signaling_pathway cluster_solvent_properties Solvent Properties of Pentane, 2,2'-oxybis- cluster_solubility Solubility Characteristics Large Alkyl Chains Large Alkyl Chains Nonpolar Nature Nonpolar Nature Large Alkyl Chains->Nonpolar Nature Ether Linkage (C-O-C) Ether Linkage (C-O-C) Hydrogen Bond Acceptor Hydrogen Bond Acceptor Ether Linkage (C-O-C)->Hydrogen Bond Acceptor High Solubility of\nNonpolar Compounds High Solubility of Nonpolar Compounds Nonpolar Nature->High Solubility of\nNonpolar Compounds Low Solubility of\nPolar Compounds Low Solubility of Polar Compounds Nonpolar Nature->Low Solubility of\nPolar Compounds

Caption: Solvent Property Relationships.

References

Application Notes and Protocols for Dialkyl Ether Reference Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Diethyl Ether as a Representative Standard

Disclaimer: Information regarding "Pentane, 2,2'-oxybis-" as a commercially available analytical reference standard is not readily found in scientific literature or supplier catalogs. Therefore, these application notes will focus on a representative and widely used dialkyl ether, Diethyl Ether (CAS: 60-29-7) , to illustrate the principles and protocols for using such compounds as reference standards in analytical chemistry. The methodologies described can be adapted for other dialkyl ethers.

These notes are intended for researchers, scientists, and drug development professionals who require accurate and reproducible analytical methods.

Introduction to Diethyl Ether as a Reference Standard

Diethyl ether is a colorless, highly volatile organic compound that serves as a valuable reference standard in various analytical techniques, particularly in gas chromatography (GC). As a standard, it is used for instrument calibration, method validation, and as an internal standard for the quantification of volatile organic compounds. Its well-characterized physical and chemical properties ensure reliability and consistency in analytical measurements.

Key Applications:

  • Instrument Calibration and Performance Validation: Used to calibrate retention times and verify the performance of GC systems.

  • Quantitative Analysis: Serves as a standard for determining the concentration of other volatile compounds in a sample.[1]

  • Solvent and Extraction Residue Analysis: Employed to identify and quantify residual diethyl ether in pharmaceutical preparations and environmental samples.

Quantitative Data for Diethyl Ether Analytical Standard

The following tables summarize the key specifications for a typical diethyl ether analytical reference standard.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula (CH₃CH₂)₂O
CAS Number 60-29-7
Molecular Weight 74.12 g/mol
Boiling Point 34.6 °C
Melting Point -116 °C
Density 0.706 g/mL at 25 °C
Refractive Index n20/D 1.353
Vapor Pressure 587 hPa at 20 °C

Table 2: Specifications of a Diethyl Ether Analytical Standard

ParameterSpecification
Purity (by GC) ≥99.9%
Water Content ≤0.1%
Stabilizer ~0.0005% 2,6-di-tert-butyl-4-methylphenol
Format Neat (liquid)
Storage Temperature 2-30°C

Experimental Protocols

The following are detailed protocols for the use of a diethyl ether reference standard in gas chromatography.

3.1. Preparation of Standard Solutions

This protocol outlines the preparation of a stock and working standard solutions of diethyl ether.

  • Objective: To prepare accurate concentrations of diethyl ether for calibration.

  • Materials:

    • Diethyl Ether Analytical Standard (neat)

    • High-purity solvent (e.g., methanol, hexane)

    • Class A volumetric flasks

    • Micropipettes

  • Procedure:

    • Stock Solution (e.g., 1000 µg/mL):

      • Allow the diethyl ether standard vial to equilibrate to room temperature.

      • In a fume hood, pipette a precise volume of the neat standard into a volumetric flask partially filled with the chosen solvent.

      • Bring the flask to final volume with the solvent, cap, and invert several times to ensure homogeneity.

    • Working Solutions (e.g., 1-100 µg/mL):

      • Perform serial dilutions of the stock solution to create a series of working standards for the calibration curve.

      • Use micropipettes and volumetric flasks to ensure accuracy.

  • Storage: Store standard solutions in tightly sealed amber vials at 2-8°C to minimize evaporation.

3.2. Gas Chromatography (GC) Method for Diethyl Ether Analysis

This protocol provides a general GC method for the analysis of diethyl ether.

  • Objective: To establish a GC method for the separation and detection of diethyl ether.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Capillary column (e.g., Rxi®-1301Sil MS or equivalent)

  • GC Conditions:

    • Injector Temperature: 200°C

    • Detector Temperature (FID): 250°C

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 150°C

      • Hold: 2 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Data Analysis:

    • Identify the diethyl ether peak based on its retention time, confirmed by running a known standard.

    • For quantitative analysis, generate a calibration curve by plotting the peak area against the concentration of the prepared standards.

    • Determine the concentration of diethyl ether in unknown samples by interpolating their peak areas from the calibration curve.

Diagrams and Workflows

4.1. Experimental Workflow for GC Analysis

The following diagram illustrates the general workflow for using a diethyl ether reference standard in a GC analysis.

GC_Workflow cluster_prep Standard Preparation cluster_analysis GC Analysis cluster_quant Quantification Standard Diethyl Ether Reference Standard Stock Stock Solution (e.g., 1000 µg/mL) Standard->Stock Dilution Working Working Standards (1-100 µg/mL) Stock->Working Serial Dilution GC GC-FID/MS Analysis Working->GC Data Data Acquisition (Peak Area vs. RT) GC->Data CalCurve Calibration Curve Generation Data->CalCurve Quant Sample Quantification CalCurve->Quant Traceability Primary Primary Standard (e.g., USP, Ph. Eur.) Secondary Secondary (Working) Reference Standard Primary->Secondary Traceability InHouse In-House Calibrated Standard Secondary->InHouse Calibration Sample Analytical Sample Result InHouse->Sample Quantification

References

Application Notes & Protocols: The Potential of Pentane, 2,2'-oxybis- in High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a theoretical exploration of the potential use of Pentane, 2,2'-oxybis- (bis(2-pentyl) ether) in High-Performance Liquid Chromatography (HPLC). As of the date of this document, there is a lack of published literature detailing the specific use of this compound in HPLC applications. The information presented herein is extrapolated from the known properties of similar ether compounds and general chromatographic principles.

Introduction

Pentane, 2,2'-oxybis-, a dialkyl ether, presents itself as a potential non-polar solvent for use in normal-phase HPLC. Ethers such as diethyl ether and methyl tert-butyl ether (MTBE) are utilized in normal-phase chromatography for their unique selectivity and miscibility with other organic solvents. This document outlines the hypothetical application of Pentane, 2,2'-oxybis- as a mobile phase component for the separation of non-polar analytes.

Physicochemical Properties

The suitability of a solvent for HPLC is determined by its physical and chemical properties. While specific experimental data for Pentane, 2,2'-oxybis- is limited, we can infer its properties based on its structure and comparison with analogous ethers.

PropertyEstimated Value for Pentane, 2,2'-oxybis-Comparison with Common HPLC Solvents
Molecular Formula C10H22O-
Molecular Weight 158.28 g/mol -
Boiling Point ~170-190 °CDiethyl Ether: 34.6 °C, Hexane: 69 °C
Polarity LowSimilar to other dialkyl ethers
UV Cutoff ~210-220 nmDiethyl Ether: ~215 nm, MTBE: 210 nm
Viscosity Low to ModerateHigher than smaller ethers, but likely lower than long-chain alcohols
Miscibility Miscible with non-polar solvents (e.g., hexane, isopropanol)Limited miscibility with water

Theoretical Application: Separation of Fat-Soluble Vitamins

Objective: To develop a hypothetical normal-phase HPLC method for the separation of a mixture of fat-soluble vitamins (Vitamin A, D, and E) using a mobile phase containing Pentane, 2,2'-oxybis-.

Rationale

The non-polar nature of Pentane, 2,2'-oxybis- makes it a suitable candidate for the weak solvent in a normal-phase HPLC system. Its potential for unique selectivity, differing from standard alkane solvents, could offer advantages in resolving structurally similar, non-polar compounds like fat-soluble vitamins.

Experimental Protocol

3.2.1. Materials and Reagents:

  • Analytes: Vitamin A (Retinol), Vitamin D2 (Ergocalciferol), Vitamin E (α-Tocopherol) standards

  • Solvents:

    • Pentane, 2,2'-oxybis- (HPLC Grade)

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

  • HPLC System:

    • Quaternary or Binary HPLC Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis Detector

3.2.2. Chromatographic Conditions:

ParameterCondition
Column Silica, 250 mm x 4.6 mm, 5 µm
Mobile Phase A n-Hexane
Mobile Phase B 90:10 (v/v) Pentane, 2,2'-oxybis- / Isopropanol
Gradient 0-10 min: 10-30% B; 10-15 min: 30-50% B; 15-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm (for Vitamin D) and 292 nm (for Vitamin E), 325 nm (for Vitamin A)
Injection Volume 10 µL

3.2.3. Sample Preparation:

  • Prepare individual stock solutions of each vitamin standard in isopropanol at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution by diluting the stock solutions in the initial mobile phase (90:10 n-Hexane / (90:10 Pentane, 2,2'-oxybis- / Isopropanol)) to a final concentration of 10 µg/mL for each analyte.

3.2.4. Data Analysis:

  • Record the retention times and peak areas for each vitamin.

  • Assess the resolution between the peaks to determine the separation efficiency of the method.

Visualization of Methodologies

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Vitamins in Mobile Phase) injection Injection (10 µL) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Hexane & Pentane, 2,2'-oxybis-/IPA) mobile_phase_prep->injection separation Chromatographic Separation (Silica Column) injection->separation detection UV-Vis Detection (265, 292, 325 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_analysis Peak Analysis (Retention Time, Area) data_acquisition->peak_analysis results Results (Resolution, Quantification) peak_analysis->results

Caption: Hypothetical workflow for the HPLC analysis of fat-soluble vitamins.

Logical Relationships in Solvent Selection

solvent_selection cluster_properties Solvent Properties cluster_performance HPLC Performance cluster_analyte Analyte Characteristics polarity Polarity selectivity Selectivity polarity->selectivity viscosity Viscosity efficiency Efficiency viscosity->efficiency uv_cutoff UV Cutoff sensitivity Sensitivity uv_cutoff->sensitivity miscibility Miscibility compatibility System Compatibility miscibility->compatibility analyte_polarity Analyte Polarity analyte_polarity->selectivity analyte_solubility Analyte Solubility analyte_solubility->compatibility pentane_ether Pentane, 2,2'-oxybis- (Hypothetical) pentane_ether->polarity pentane_ether->viscosity pentane_ether->uv_cutoff pentane_ether->miscibility

Caption: Factors influencing HPLC solvent selection.

Potential Advantages and Considerations

Potential Advantages:

  • Unique Selectivity: As a branched ether, Pentane, 2,2'-oxybis- may offer different selectivity compared to linear alkanes or other ethers, potentially improving the resolution of complex mixtures.

  • Lower Volatility: Compared to diethyl ether, its higher boiling point would result in lower volatility, leading to more stable mobile phase compositions and reduced solvent loss.

Considerations and Safety:

  • Peroxide Formation: Like other ethers, Pentane, 2,2'-oxybis- has the potential to form explosive peroxides upon exposure to air and light. It is crucial to use stabilized grades of the solvent and to test for the presence of peroxides before use, especially after prolonged storage.

  • Limited Availability: HPLC-grade Pentane, 2,2'-oxybis- may not be readily available from all chemical suppliers.

  • UV Cutoff: The estimated UV cutoff of around 210-220 nm would preclude its use for the detection of analytes that absorb at lower wavelengths.

Conclusion

While the use of Pentane, 2,2'-oxybis- in HPLC is not yet established, its theoretical properties suggest it could be a valuable addition to the solvent selection for normal-phase chromatography. The hypothetical application for the separation of fat-soluble vitamins demonstrates a potential use case. Further experimental investigation is required to validate its performance and to fully characterize its chromatographic properties. Researchers exploring novel separation methodologies for non-polar compounds may find Pentane, 2,2'-oxybis- to be a solvent of interest.

Application Notes and Protocols for the Safe Handling and Disposal of Pentane, 2,2'-oxybis- (di-tert-pentyl ether)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane, 2,2'-oxybis-, also known as di-tert-pentyl ether, is a dialkyl ether. Ethers are a class of organic compounds that are widely used as solvents in laboratories and industrial processes. A critical hazard associated with many ethers, including potentially di-tert-pentyl ether, is their tendency to form explosive peroxides upon exposure to air and light. Therefore, strict adherence to safety protocols is essential when handling and disposing of this chemical. These application notes provide detailed protocols for the safe handling, storage, and disposal of Pentane, 2,2'-oxybis- in a laboratory setting, with a strong emphasis on peroxide formation and prevention.

Chemical and Physical Properties
PropertyPentane, 2,2'-oxybis- (di-tert-pentyl ether)Di-tert-butyl ether (for comparison)
Molecular Formula C10H22OC8H18O[1]
Molecular Weight 158.28 g/mol 130.23 g/mol [1]
Boiling Point Data not available108-109 °C[2]
Density Data not available0.7622 g/cm³ at 20°C[2]
Flash Point Data not availableData not available
Vapor Pressure Data not available28.3 Torr at 22°C[2]
Solubility Insoluble in waterData not available

Experimental Protocols

Hazard Identification and Risk Assessment

Before working with Pentane, 2,2'-oxybis-, a thorough risk assessment must be conducted. The primary hazards include:

  • Flammability: Ethers are generally flammable. Vapors can travel to an ignition source and flash back.[3][4][5]

  • Peroxide Formation: Ethers can form explosive peroxides when exposed to oxygen and light.[6][7][8][9][10] These peroxides can detonate upon shock, friction, or heating.[6][9]

  • Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation and central nervous system depression, leading to drowsiness and dizziness.[1][3]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling Pentane, 2,2'-oxybis-.

PPESpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[10] If vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Safe Handling and Storage

Workflow for Handling Pentane, 2,2'-oxybis-

start Start: Obtain Container of Pentane, 2,2'-oxybis- check_date Check 'Date Received' and 'Date Opened' start->check_date check_peroxide Test for Peroxides check_date->check_peroxide use_chemical Use in Fume Hood with Proper PPE check_peroxide->use_chemical < 10 ppm dispose Dispose of as Hazardous Waste check_peroxide->dispose > 10 ppm or Crystals Present store Store Properly use_chemical->store store->check_date For next use store->dispose After expiry end End dispose->end

Caption: General workflow for safely handling Pentane, 2,2'-oxybis-.

Storage Protocol:

  • Containers: Store in airtight, light-resistant containers, preferably amber glass bottles with tight-fitting caps.[8]

  • Labeling: Label containers with the date received, date opened, and dates of peroxide testing.[9]

  • Environment: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4] Store in a flammable liquids storage cabinet.

  • Inert Atmosphere: For long-term storage, purge the headspace of the container with an inert gas like nitrogen to minimize oxygen exposure.[8]

Peroxide Detection and Management

Regularly test for the presence of peroxides, especially before distillation or concentration.[6][8]

Peroxide Testing Frequency:

Container StatusTesting Frequency
Unopened Test before first use if stored for more than 12 months.
Opened Test every 3-6 months.[9]

Peroxide Test Protocol (Qualitative):

  • Materials: Potassium iodide (KI), glacial acetic acid, starch solution (optional).

  • Procedure:

    • In a clean test tube, add 1 mL of the Pentane, 2,2'-oxybis- to be tested.

    • Add 1 mL of a freshly prepared 10% KI solution in glacial acetic acid.[7]

    • Shake the mixture. A yellow to brown color indicates the presence of peroxides.[6]

    • For increased sensitivity, add a few drops of starch solution. A blue-black color indicates the presence of peroxides.[7]

Interpretation of Peroxide Test Results:

Peroxide ConcentrationAction
< 10 ppm Safe for general use.
10-30 ppm Use with caution. Avoid distillation or concentration.[6]
> 30 ppm DANGER! Do not handle. Contact Environmental Health & Safety (EHS) for disposal.[6]
Crystals Present EXTREME DANGER! Do not touch or move the container. Evacuate the area and contact EHS immediately.[11]
Spill and Emergency Procedures

Spill Response Decision Tree

spill Spill of Pentane, 2,2'-oxybis- Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100 mL) in Fume Hood assess->small_spill Small large_spill Large Spill (>100 mL) or Outside Hood assess->large_spill Large cleanup Absorb with Inert Material (e.g., Vermiculite) Collect in a Sealed Container small_spill->cleanup evacuate Evacuate Area Alert Others large_spill->evacuate dispose_spill Dispose of as Hazardous Waste cleanup->dispose_spill contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs

References

Application Notes and Protocols: "Pentane, 2,2'-oxybis-" as a Potential Fuel Additive and Oxygenate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research and data specifically detailing the use and performance of "Pentane, 2,2'-oxybis-" (also known as di-sec-amyl ether) as a fuel additive are limited. The following application notes and protocols are based on the general principles of ether oxygenates used in fuels and data from analogous compounds such as Methyl tert-butyl ether (MTBE), Ethyl tert-butyl ether (ETBE), and tert-Amyl methyl ether (TAME). These notes are intended to provide a foundational framework for researchers and scientists interested in evaluating "Pentane, 2,2'-oxybis-" or similar higher-order ethers as fuel additives.

Introduction to Ether Oxygenates as Fuel Additives

Ether compounds are frequently blended into gasoline to enhance its combustion properties and reduce harmful emissions.[1] As oxygenates, they introduce oxygen into the fuel, which promotes more complete combustion, leading to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1] Ethers are often favored over alcohols as oxygenates due to their lower volatility and reduced tendency to absorb water, which can prevent phase separation in fuel blends.

Key benefits of using ether oxygenates include:

  • Increased Octane Number: Ethers are effective octane enhancers, which helps to prevent engine knocking and allows for the use of higher compression ratios for improved engine efficiency.

  • Reduced Emissions: By supplying oxygen for combustion, ethers can significantly lower CO and HC emissions.[2]

  • Lower Reid Vapor Pressure (RVP): Compared to some other oxygenates like ethanol, ethers can have a lower blending RVP, which helps in controlling evaporative emissions.[1]

"Pentane, 2,2'-oxybis-", a ten-carbon ether, is structurally similar to other ether oxygenates that have been used in gasoline. Its higher molecular weight and boiling point compared to MTBE or ETBE may offer advantages in terms of lower volatility. However, its blending characteristics, octane-enhancing properties, and effects on engine performance and emissions have not been extensively documented in the public domain.

Physicochemical Properties of Potential Ether Fuel Additives

A comprehensive understanding of the physicochemical properties of a potential fuel additive is crucial for predicting its behavior in fuel blends and its effect on engine performance. While specific experimental data for "Pentane, 2,2'-oxybis-" is scarce, the properties of its isomers can provide estimations.

Table 1: Physicochemical Properties of Selected Ether Oxygenates

Property"Pentane, 2,2'-oxybis-" (Di-sec-amyl ether)Di-n-amyl etherDiisopentyl ethertert-Amyl methyl ether (TAME)
Molecular Formula C10H22OC10H22OC10H22OC6H14O
Molecular Weight ( g/mol ) 158.28158.28158.28102.18
Boiling Point (°C) Not available186 - 188172.586.3[3]
Density (g/cm³ at 20°C) Not available0.780.78 (at 12°C)0.77
Flash Point (°C) Not available57Not available-11[3]
Water Solubility Not availableInsoluble200 mg/L10.71 g/L[3]

Note: Data for isomers is provided for estimation purposes. Experimental determination of the properties of "Pentane, 2,2'-oxybis-" is essential.

Experimental Protocols for Evaluation of Ether Fuel Additives

The following protocols outline a general approach for the evaluation of a novel ether oxygenate like "Pentane, 2,2'-oxybis-". These are based on standard industry practices and ASTM test methods.

Fuel Blend Preparation and Analysis

Objective: To prepare stable gasoline blends containing "Pentane, 2,2'-oxybis-" at various concentrations and to characterize the key properties of these blends.

Protocol:

  • Blending: Prepare blends of a base gasoline (with known properties) and "Pentane, 2,2'-oxybis-" at various volume percentages (e.g., 2.5%, 5%, 10%, 15% v/v).

  • Homogeneity and Stability: Visually inspect the blends for phase separation at different temperatures (e.g., room temperature, 4°C, -10°C).

  • Property Measurement: For each blend and the base gasoline, measure the following properties according to the specified ASTM methods:

    • Research Octane Number (RON): ASTM D2699

    • Motor Octane Number (MON): ASTM D2700

    • Reid Vapor Pressure (RVP): ASTM D5191

    • Distillation Characteristics: ASTM D86

    • Density and API Gravity: ASTM D1298

    • Oxygen Content: ASTM D5599 (This method uses an oxygen-selective flame ionization detector and can be adapted for new ethers).[4]

Engine Performance and Emissions Testing

Objective: To evaluate the effect of "Pentane, 2,2'-oxybis-" blended fuels on engine performance and exhaust emissions.

Protocol:

  • Engine Setup: Utilize a standardized single-cylinder or multi-cylinder spark-ignition engine mounted on a dynamometer. The engine should be equipped with sensors for measuring torque, speed, fuel consumption, and air intake.

  • Exhaust Gas Analysis: Connect an exhaust gas analyzer to the engine's exhaust system to measure concentrations of CO, HC, nitrogen oxides (NOx), and carbon dioxide (CO2).

  • Test Cycle: Operate the engine under various steady-state conditions (e.g., different speeds and loads) and/or transient cycles that simulate real-world driving.

  • Data Acquisition: For each fuel blend and the base gasoline, record the following data at each operating point:

    • Brake torque and power

    • Brake specific fuel consumption (BSFC)

    • Exhaust gas concentrations (CO, HC, NOx, CO2)

  • Data Analysis: Compare the performance and emissions data of the blended fuels to the base gasoline to determine the effect of the additive.

Visualizations

Experimental Workflow for Fuel Additive Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new fuel additive.

FuelAdditiveEvaluation cluster_synthesis Synthesis & Characterization cluster_blending Fuel Blending & Analysis cluster_testing Performance & Emissions Testing cluster_data Data Analysis & Reporting Synthesis Synthesis of Pentane, 2,2'-oxybis- Purification Purification & Spectroscopic Analysis Synthesis->Purification PhysChem Physicochemical Property Measurement Purification->PhysChem Blending Preparation of Fuel Blends PhysChem->Blending BlendAnalysis ASTM Fuel Property Analysis Blending->BlendAnalysis EngineTest Engine Dynamometer Testing BlendAnalysis->EngineTest Emissions Exhaust Gas Analysis EngineTest->Emissions DataAnalysis Comparative Data Analysis Emissions->DataAnalysis Reporting Reporting of Findings DataAnalysis->Reporting

Caption: Workflow for the evaluation of a new fuel additive.

Simplified Combustion Pathway of an Ether Oxygenate

This diagram illustrates the general role of an ether oxygenate in the combustion process.

CombustionPathway Fuel Fuel (Hydrocarbons + Ether) Combustion Combustion Chamber Fuel->Combustion Air Air (O2, N2) Air->Combustion Complete Complete Combustion (CO2, H2O) Combustion->Complete Sufficient O2 Incomplete Incomplete Combustion (CO, HC) Combustion->Incomplete Insufficient O2 Oxygenate Ether Oxygenate (Provides Oxygen) Oxygenate->Combustion Enhances

Caption: Role of an ether oxygenate in fuel combustion.

Concluding Remarks for Researchers

References

Application Notes for Pentane, 2,2'-oxybis-: A Focus on Physicochemical Properties and Safe Handling

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Due to the limited information on its direct industrial uses, this document focuses on providing a detailed summary of its known physicochemical properties and a comprehensive protocol for its safe handling, which is crucial for any laboratory or research application. The information provided is based on available safety data sheets and chemical databases.

Physicochemical Properties

A summary of the key quantitative data for "Pentane, 2,2'-oxybis-" is presented in the table below. These properties are essential for designing and understanding experimental setups, particularly for applications involving solubility, extraction, and reaction kinetics.

PropertyValueSource
Molecular Formula C10H22OPubChem[1]
Molecular Weight 158.28 g/mol PubChem[1]
Boiling Point 172 - 174 °C (342 - 345 °F)Sigma-Aldrich
Melting Point -69 °C (-92.2 °F)Sigma-Aldrich
Density 0.78 g/cm³ at 20 °C (68 °F)Sigma-Aldrich
Vapor Pressure 0.7 hPa at 20 °C (68 °F)Sigma-Aldrich
Flash Point 57 °C (135 °F) - closed cupSigma-Aldrich
Autoignition Temperature 180 °C (356 °F)Sigma-Aldrich
Explosive Limits 2.0 - 8.0 % (v/v)Sigma-Aldrich

Potential Research Applications

Given its properties as a dialkyl ether, "Pentane, 2,2'-oxybis-" could be investigated in the following research contexts:

  • Specialty Solvent: Its relatively high boiling point and non-polar nature could make it a suitable solvent for specific organic reactions or extractions where lower boiling point ethers like diethyl ether are not suitable.

  • Chemical Synthesis Intermediate: It could serve as a precursor or reactant in the synthesis of more complex molecules in pharmaceutical or materials science research.

  • Reference Standard: In analytical chemistry, it may be used as a reference standard in techniques like gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Safe Handling of Flammable Liquid Ethers

The following is a general protocol for the safe handling of "Pentane, 2,2'-oxybis-" and other flammable liquid ethers in a laboratory setting. This protocol is based on standard safety guidelines for this class of chemicals.

1. Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
  • Use safety glasses or goggles and a face shield if there is a splash hazard.
  • A flame-retardant lab coat is required.

2. Engineering Controls:

  • All handling of "Pentane, 2,2'-oxybis-" must be conducted in a certified chemical fume hood to minimize inhalation exposure.
  • Ensure an emergency eyewash station and safety shower are readily accessible.
  • Use explosion-proof electrical equipment in areas where the chemical is handled or stored.

3. Handling Procedures:

  • Keep the container tightly closed when not in use.
  • Ground and bond containers when transferring material to prevent static discharge.
  • Use only non-sparking tools.
  • Avoid contact with heat, sparks, and open flames.
  • Do not distill to dryness, as ethers can form explosive peroxides upon exposure to air and light. Test for the presence of peroxides before heating.

4. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
  • Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
  • The recommended storage temperature is between 15°C and 25°C.

5. Spill and Waste Disposal:

  • In case of a spill, remove all ignition sources and ventilate the area.
  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
  • Collect the absorbed material in a sealed, labeled container for disposal as hazardous waste.
  • Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

General Workflow for Safe Handling of Flammable Ethers

G Workflow for Safe Handling of Flammable Ethers cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) EngControls Verify Engineering Controls (Fume Hood, Eyewash Station) PPE->EngControls Check Transfer Transfer Chemical in Fume Hood (Grounding and Bonding) EngControls->Transfer PeroxideTest Test for Peroxides (if heating) Transfer->PeroxideTest Reaction Perform Experiment PeroxideTest->Reaction Waste Dispose of Waste Properly Reaction->Waste Store Store in a Cool, Ventilated Area Waste->Store Clean Clean Work Area Store->Clean

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pentane, 2,2'-oxybis-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "Pentane, 2,2'-oxybis-", also known as bis(1-ethylpropyl) ether or di-sec-pentyl ether. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial "Pentane, 2,2'-oxybis-"?

A1: Common impurities in ethers like "Pentane, 2,2'-oxybis-" include:

  • Peroxides: These are formed by the auto-oxidation of the ether in the presence of air and light. Peroxides are hazardous as they can be explosive, especially upon concentration.[1][2]

  • Water: Ethers can absorb moisture from the atmosphere.

  • 2-Pentanol: The starting alcohol used in the synthesis of the ether may be present as an impurity.

  • Aldehydes: Formed from the oxidation of the ether.

  • Stabilizers: Commercial ethers often contain stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit peroxide formation.

Q2: Why is it crucial to remove peroxides before distilling "Pentane, 2,2'-oxybis-"?

A2: Peroxides are thermally unstable and can decompose explosively when heated, especially during distillation as they become concentrated in the distillation pot.[1] Therefore, it is imperative to test for and remove peroxides before any heating or distillation of the ether.

Q3: How can I test for the presence of peroxides in "Pentane, 2,2'-oxybis-"?

A3: A common and effective method is the use of peroxide test strips, which provide a quick and semi-quantitative measurement of the peroxide concentration.[3] Alternatively, a qualitative chemical test can be performed by adding a freshly prepared solution of potassium iodide (KI) in glacial acetic acid to the ether. The formation of a yellow to brown color indicates the presence of peroxides.[3]

Q4: What is the recommended storage procedure for purified "Pentane, 2,2'-oxybis-"?

A4: Purified "Pentane, 2,2'-oxybis-" should be stored in a tightly sealed, opaque container to protect it from light and air. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and to add a stabilizer like BHT if it will be stored for an extended period.[3]

Troubleshooting Guides

Problem 1: My "Pentane, 2,2'-oxybis-" tests positive for peroxides. How do I remove them?

Solution:

There are several methods for removing peroxides from ethers. The choice of method depends on the scale of the purification and the peroxide concentration.

  • Treatment with Ferrous Sulfate: This is a common method for decomposing peroxides.[1][2]

    • Prepare a solution of ferrous sulfate (FeSO₄) by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water and adding 6 mL of concentrated sulfuric acid.

    • Shake the ether with this solution. The volume of the ferrous sulfate solution should be about 20% of the ether volume.

    • Separate the ether layer and wash it with water to remove any residual acid and iron salts.

    • Retest the ether for peroxides to ensure their complete removal.

  • Passing through a Column of Activated Alumina: This method is effective for removing hydroperoxides.[2]

    • Pack a chromatography column with basic activated alumina.

    • Pass the ether through the column.

    • Collect the eluate and test for peroxides. Note: This method may not remove all types of peroxides and can also remove stabilizers.[2]

Problem 2: My "Pentane, 2,2'-oxybis-" needs to be anhydrous for my reaction. How do I dry it effectively?

Solution:

  • Using Molecular Sieves:

    • Add activated 4Å molecular sieves to the ether.

    • Allow the ether to stand over the molecular sieves for at least 24 hours.

    • Decant or filter the ether to remove the molecular sieves.

  • Distillation from a Drying Agent: For very dry ether, distillation from a suitable drying agent is necessary.

    • Pre-dry the ether with a less reactive drying agent like anhydrous calcium chloride or sodium sulfate.

    • For final drying, distill the ether from a more powerful drying agent like sodium metal with benzophenone as an indicator. The formation of a deep blue or purple color indicates that the solvent is anhydrous. Caution: This should only be performed on peroxide-free ether and by experienced personnel due to the reactivity of sodium metal.

Problem 3: After purification, my "Pentane, 2,2'-oxybis-" has a low yield.

Solution:

Low recovery can be due to several factors:

  • Mechanical Losses: Ensure careful transfers between vessels to minimize loss.

  • Distillation Parameters: If distilling, ensure the distillation apparatus is well-insulated to prevent heat loss and that the collection flask is appropriately cooled. Distillation under reduced pressure can lower the boiling point and may improve recovery if the compound is thermally sensitive, although this is less of a concern for this ether.

  • Emulsion Formation: During aqueous washes (e.g., after peroxide removal), emulsions can form. To break emulsions, you can add a small amount of a saturated brine solution.

Quantitative Data Summary

Purification MethodTypical Purity Achieved (GC)Typical Residual Water ContentNotes
Simple Distillation>99%100-200 ppmRemoves non-volatile impurities and some volatile impurities with different boiling points.
Treatment with Ferrous Sulfate + Distillation>99.5%100-200 ppmEffective for removing peroxides prior to distillation.
Drying over Molecular Sieves (4Å)Dependent on starting purity<50 ppmGood for removing water without the need for distillation.
Distillation from Sodium/Benzophenone>99.9%<10 ppmProvides highly anhydrous solvent. For experienced users only.

Detailed Experimental Protocols

Protocol 1: Peroxide Test using Potassium Iodide
  • Prepare the Test Solution: In a fume hood, dissolve approximately 1 g of potassium iodide in 10 mL of glacial acetic acid. This solution should be freshly prepared.

  • Perform the Test: Add 1 mL of the ether to be tested to a clean, dry test tube. Add 1 mL of the freshly prepared KI/acetic acid solution.

  • Observe: Shake the mixture and observe the color. A pale yellow color indicates a low concentration of peroxides, while a brown color indicates a high and dangerous concentration. If the solution remains colorless, peroxides are not present in detectable amounts.

Protocol 2: Purification by Ferrous Sulfate Wash followed by Distillation
  • Peroxide Removal:

    • In a separatory funnel, combine 500 mL of "Pentane, 2,2'-oxybis-" with 100 mL of a freshly prepared 6% ferrous sulfate solution in dilute sulfuric acid.

    • Shake the funnel for 2-3 minutes, periodically venting to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the ether layer with 100 mL of water, followed by 100 mL of a 5% sodium bicarbonate solution, and finally with 100 mL of water. Discard the aqueous layer after each wash.

  • Pre-drying:

    • Transfer the washed ether to a clean, dry Erlenmeyer flask.

    • Add approximately 20 g of anhydrous magnesium sulfate.

    • Swirl the flask and let it stand for at least 1 hour. The ether is considered dry when the drying agent no longer clumps together.

  • Distillation:

    • Filter the ether into a dry round-bottom flask suitable for distillation. Add a few boiling chips.

    • Set up a simple distillation apparatus.

    • Heat the flask gently to distill the ether. The boiling point of di-n-pentyl ether is around 187-188 °C. The boiling point of the sec-isomer will be slightly different.

    • Collect the fraction that distills at a constant temperature.

    • Important: Do not distill to dryness. Leave a small amount of liquid in the distillation flask.

Visualizations

PurificationWorkflow start Crude Pentane, 2,2'-oxybis- peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Remove Peroxides (e.g., FeSO4 wash) peroxide_test->peroxide_removal Positive drying Drying (e.g., MgSO4 or Molecular Sieves) peroxide_test->drying Negative peroxide_removal->drying distillation Fractional Distillation drying->distillation final_product Purified Product distillation->final_product

Caption: General workflow for the purification of "Pentane, 2,2'-oxybis-".

PeroxideTroubleshooting start Ether sample tests positive for peroxides method_choice Choose removal method start->method_choice ferrous_sulfate Wash with acidic FeSO4 solution method_choice->ferrous_sulfate Wet ether alumina_column Pass through activated alumina column method_choice->alumina_column Anhydrous conditions preferred retest Retest for peroxides ferrous_sulfate->retest alumina_column->retest proceed Proceed with next purification step retest->proceed Negative repeat Repeat removal step retest->repeat Positive

Caption: Decision tree for peroxide removal from "Pentane, 2,2'-oxybis-".

References

"Pentane, 2,2'-oxybis-" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pentane, 2,2'-oxybis- (also known as bis(2-pentyl) ether).

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of Pentane, 2,2'-oxybis- in experimental settings.

Issue Possible Cause Recommended Action
Unexpected Experimental Results or Reaction Failure Degradation of the compound due to peroxide formation.Test for the presence of peroxides before use. If peroxides are present, purify the ether or use a fresh, unopened bottle.
Contamination of the ether.Ensure proper storage in a tightly sealed, inert-gas-flushed container. Verify the purity of the compound using appropriate analytical techniques (e.g., GC-MS, NMR).
Crystals or Precipitate Observed in the Container Formation of explosive peroxide crystals.[1]DO NOT MOVE OR OPEN THE CONTAINER. This is a critical safety hazard. Contact your institution's Environmental Health & Safety (EHS) office immediately for proper disposal.[2]
Discoloration of the Ether Potential degradation or contamination.Do not use the material. Dispose of it according to your institution's hazardous waste guidelines.
Inconsistent Results Between Batches Variation in purity or peroxide levels.Test each new bottle for peroxides upon opening and periodically thereafter. Maintain a log of receipt and opening dates for all containers.[3]

Frequently Asked Questions (FAQs)

Stability and Storage

  • Q1: What is the expected shelf life of Pentane, 2,2'-oxybis-?

    • A1: Ethers like Pentane, 2,2'-oxybis- are prone to forming explosive peroxides over time, especially when exposed to air and light.[1][2] It is recommended to discard opened containers within 3 to 12 months, depending on the specific class of peroxide former it falls into.[3] Unopened containers should be discarded after 18 months or by the manufacturer's expiration date.[3]

  • Q2: What are the ideal storage conditions for Pentane, 2,2'-oxybis-?

    • A2: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] The container should be tightly sealed, protected from light, and preferably stored under an inert atmosphere (e.g., nitrogen or argon).

  • Q3: My container of Pentane, 2,2'-oxybis- has been open for a year. Is it still safe to use?

    • A3: It is strongly recommended to test for peroxides before using any ether that has been opened for an extended period.[1] If the peroxide concentration is above 100 ppm, the material should be disposed of.[6]

Degradation

  • Q4: What are the primary degradation pathways for Pentane, 2,2'-oxybis-?

    • A4: The most significant degradation pathway for ethers is autoxidation in the presence of oxygen and light to form hydroperoxides and subsequently explosive polymeric peroxides. This process is a free-radical chain reaction.

  • Q5: Are there any visible signs of degradation?

    • A5: The formation of crystals or a viscous precipitate is a clear and dangerous sign of advanced peroxide formation.[1] Discoloration can also indicate degradation. However, dangerous levels of peroxides can be present without any visible signs.

Experimental Protocols

  • Q6: How can I test for the presence of peroxides in Pentane, 2,2'-oxybis-?

    • A6: A simple qualitative test involves adding a freshly prepared solution of sodium or potassium iodide in glacial acetic acid to the ether. A yellow to brown color indicates the presence of peroxides.[1] Commercially available peroxide test strips can provide a semi-quantitative measurement.[6]

    Detailed Protocol for Peroxide Test (Iodide Method):

    • Prepare a fresh reagent by adding 0.1 g of sodium iodide or potassium iodide to 1 mL of glacial acetic acid.[1]

    • In a clean, dry test tube, add 1 mL of the Pentane, 2,2'-oxybis- to be tested.

    • Add 1 mL of the freshly prepared iodide/acetic acid reagent.[1]

    • Shake the mixture well.

    • Observe the color against a white background. A yellow color indicates a low concentration of peroxides, while a brown color suggests a high and dangerous concentration.[1]

  • Q7: What is the procedure for removing peroxides from Pentane, 2,2'-oxybis-?

    • A7: A common method is to pass the solvent through a column of activated alumina.[1] Another method involves shaking the ether with a freshly prepared solution of ferrous sulfate.[1] Note: Deperoxidation should only be performed by experienced personnel, as it can be hazardous. The purified ether should be used immediately as the process removes any stabilizing inhibitors.[1]

    Detailed Protocol for Deperoxidation using Activated Alumina:

    • Set up a chromatography column with a stopcock.

    • Fill the column with activated alumina (approximately 100 g of alumina per 100 mL of ether).[1]

    • Carefully pour the Pentane, 2,2'-oxybis- onto the column and allow it to elute through the alumina.

    • Collect the purified ether.

    • Retest the eluted ether for the presence of peroxides to ensure the purification was successful.

    • The alumina column will retain some peroxides and should be handled and disposed of as a flammable and potentially explosive waste.[1]

Visualizations

Degradation_Pathway Pentane, 2,2'-oxybis- Pentane, 2,2'-oxybis- Ether Radical Ether Radical Pentane, 2,2'-oxybis-->Ether Radical H abstraction Radical Initiator Radical Initiator Radical Initiator->Ether Radical Oxygen (O2) Oxygen (O2) Peroxy Radical Peroxy Radical Oxygen (O2)->Peroxy Radical Ether Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + H from another ether molecule Polymeric Peroxides (Explosive) Polymeric Peroxides (Explosive) Hydroperoxide->Polymeric Peroxides (Explosive) Further Reaction

Caption: Autoxidation pathway of ethers leading to peroxide formation.

Experimental_Workflow cluster_0 Safety Check Start Start Inspect_Container Visually Inspect Container Start->Inspect_Container Crystals_Present Crystals or Precipitate? Inspect_Container->Crystals_Present EHS_Contact Contact EHS for Disposal Crystals_Present->EHS_Contact Yes Test_Peroxides Test for Peroxides Crystals_Present->Test_Peroxides No Peroxides_High Peroxides > 100 ppm? Test_Peroxides->Peroxides_High Deperoxidize Deperoxidize or Dispose Peroxides_High->Deperoxidize Yes Use_Ether Proceed with Experiment Peroxides_High->Use_Ether No Deperoxidize->Use_Ether

Caption: Workflow for the safe handling of aged Pentane, 2,2'-oxybis-.

References

Technical Support Center: Troubleshooting Peak Tailing in the Gas Chromatography Analysis of Pentane, 2,2'-oxybis-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues of peak tailing when analyzing "Pentane, 2,2'-oxybis-," also known as bis(1-methylbutyl) ether, using Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in Gas Chromatography?

A1: Peak tailing is a common chromatographic issue where a peak, which should ideally be symmetrical (Gaussian), appears distorted with an asymmetry towards the end of the peak. This can lead to inaccurate peak integration and reduced resolution between adjacent peaks.

Q2: Why am I observing peak tailing specifically with Pentane, 2,2'-oxybis-?

A2: "Pentane, 2,2'-oxybis-" is a dialkyl ether. While ethers are only slightly polar, they possess lone pairs of electrons on the oxygen atom which can interact with active sites within the GC system.[1] Peak tailing for this compound can arise from several factors, including interactions with the stationary phase, contamination, or suboptimal analytical conditions.

Q3: Can the GC column itself be the cause of peak tailing for my ether analyte?

A3: Yes, the column is a primary suspect. Peak tailing can occur due to:

  • Column Activity: Exposed silanol groups (-Si-OH) on the surface of a fused silica capillary column can interact with the polar ether, causing secondary retention and peak tailing.[2][3] Using an end-capped or inert-coated column can mitigate this.

  • Stationary Phase Mismatch: A significant mismatch between the polarity of your analyte and the stationary phase can result in poor peak shape.[4][5] For a moderately polar compound like an ether, a non-polar column may lead to tailing if active sites are present. Conversely, a very polar column might also cause issues if not properly conditioned.

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites and lead to peak distortion.[2]

Q4: How does my injection technique affect peak shape?

A4: Improper injection can be a significant source of peak tailing.[4] Key factors include:

  • Slow Injection: A slow injection can lead to a broad initial sample band, resulting in wider and potentially tailing peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can contribute to tailing.[3]

  • Incorrect Split Ratio: A split ratio that is too low may not effectively transfer the sample to the column, leading to poor peak shape.[5]

Q5: Could there be issues with my GC system hardware causing the tailing?

A5: Absolutely. Physical issues within the GC system can create unswept volumes or dead volumes where the sample can be delayed, leading to tailing.[1] Common culprits include:

  • Poor Column Installation: Improperly cut column ends (not a clean, 90-degree cut) can create turbulence.[1][2] Incorrect column insertion depth into the injector or detector can also create dead volumes.[2]

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues and become active, interacting with your analyte.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

Use the following flowchart to systematically identify the root cause of peak tailing for "Pentane, 2,2'-oxybis-".

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for Pentane, 2,2'-oxybis- check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Likely a physical issue. Check column installation (cut, depth) and for leaks. check_all_peaks->physical_issue Yes chemical_issue Likely a chemical or activity-related issue. check_all_peaks->chemical_issue No check_liner Inspect and clean/replace the injector liner. physical_issue->check_liner chemical_issue->check_liner trim_column Trim 10-20 cm from the front of the column. check_liner->trim_column check_parameters Review and optimize GC parameters (temperature, flow rate). trim_column->check_parameters test_injection Perform a test injection with a non-polar standard (e.g., a hydrocarbon). check_parameters->test_injection tailing_persists Does the standard also tail? test_injection->tailing_persists system_issue Indicates a system-wide problem (e.g., dead volume, contaminated gas). tailing_persists->system_issue Yes column_activity Suggests column activity or stationary phase mismatch. tailing_persists->column_activity No end Problem Resolved system_issue->end consider_new_column Consider a new, inert column with appropriate polarity. column_activity->consider_new_column consider_new_column->end Causes_of_Peak_Tailing Logical Relationships of Peak Tailing Causes cluster_system GC System Issues cluster_column Column Issues cluster_method Method Parameters peak_tailing Peak Tailing column_installation Improper Column Installation (bad cut, incorrect depth) column_installation->peak_tailing dead_volume Dead Volume column_installation->dead_volume dead_volume->peak_tailing contaminated_liner Contaminated/Active Liner contaminated_liner->peak_tailing column_activity Column Activity (exposed silanols) column_activity->peak_tailing phase_mismatch Stationary Phase Mismatch phase_mismatch->peak_tailing column_contamination Column Contamination column_contamination->peak_tailing injection_technique Poor Injection Technique injection_technique->peak_tailing column_overload Sample Overload injection_technique->column_overload column_overload->peak_tailing temp_flow Suboptimal Temperature/Flow temp_flow->peak_tailing

References

Technical Support Center: "Pentane, 2,2'-oxybis-" (di-n-amyl ether)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with "Pentane, 2,2'-oxybis-", also commonly known as di-n-amyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in "Pentane, 2,2'-oxybis-"?

A1: The most significant impurity of concern in "Pentane, 2,2'-oxybis-" is the formation of explosive peroxides.[1][2][3] Like other ethers, it can react with atmospheric oxygen, especially when exposed to light, to form these hazardous compounds.[2][3] Other potential impurities may include residual starting materials from synthesis and water. Commercial grades typically have an assay of ≥98.0%.

Q2: How can I test for the presence of peroxides in my "Pentane, 2,2'-oxybis-"?

A2: Several methods can be used to test for peroxides. A simple and effective method is the use of peroxide test strips.[3] Alternatively, a potassium iodide test can be performed. In this test, the ether is shaken with a fresh solution of potassium iodide; the liberation of iodine, which turns the aqueous phase yellow or brown, indicates the presence of peroxides.[3][4]

Q3: I have detected peroxides in my solvent. How can I remove them?

A3: Peroxides can be removed by treating the ether with a reducing agent or by passing it through a column of activated alumina.[3][4][5] Common reducing agents include a freshly prepared solution of ferrous sulfate.[1][3][4] It is crucial to perform these procedures with appropriate safety precautions in a fume hood.

Q4: My experiment is sensitive to water. How can I dry "Pentane, 2,2'-oxybis-"?

Q5: What are the storage recommendations for "Pentane, 2,2'-oxybis-" to minimize impurity formation?

A5: To minimize peroxide formation, "Pentane, 2,2'-oxybis-" should be stored in a tightly sealed, airtight container in a cool, dark place, away from light and heat.[2] The use of amber glass bottles is recommended.[3] It is also good practice to date the container upon receipt and upon opening to track its age.

Troubleshooting Guides

Issue: Suspected Peroxide Formation

Symptoms:

  • The solvent has been stored for an extended period.

  • Visible crystal formation in the liquid or around the cap.[1]

  • The container has been opened multiple times and exposed to air.

Recommended Actions:

  • Safety First: Do not move or open a container with visible crystals. Treat it as a potential explosion hazard and contact your institution's environmental health and safety office for disposal.

  • Peroxide Testing: If no crystals are visible, test for the presence of peroxides using one of the methods detailed in the experimental protocols below.

  • Peroxide Removal: If peroxides are present at an unacceptable level for your application, proceed with one of the purification methods outlined below.

Issue: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of reactions where "Pentane, 2,2'-oxybis-" is the solvent.

  • Unexpected side products.

Recommended Actions:

  • Check for Peroxides: Peroxides can act as initiators for radical reactions, leading to unexpected outcomes. Test for and remove peroxides as a first step.

  • Verify Solvent Purity: If peroxide removal does not resolve the issue, consider the presence of other impurities. Distillation (after ensuring the absence of peroxides) can be an effective purification method.

  • Control for Water Content: If your reaction is sensitive to moisture, ensure the solvent is adequately dried using appropriate techniques.

Experimental Protocols

Protocol 1: Peroxide Testing with Potassium Iodide
  • In a clean, dry test tube, add 1 mL of the "Pentane, 2,2'-oxybis-" to be tested.

  • Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.

  • Add 1 mL of the potassium iodide solution to the test tube.

  • Acidify the mixture with a few drops of dilute hydrochloric acid.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Allow the layers to separate. A yellow to brown color in the lower aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Protocol 2: Peroxide Removal with Ferrous Sulfate
  • Prepare a fresh 5% (w/v) aqueous solution of ferrous sulfate (FeSO₄). Some protocols recommend adding a small amount of sulfuric acid to this solution.[1][4]

  • In a separatory funnel, add the "Pentane, 2,2'-oxybis-" containing peroxides.

  • Add an equal volume of the ferrous sulfate solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the ether with deionized water to remove any residual ferrous sulfate.

  • Dry the purified ether using a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Retest the ether for the presence of peroxides to confirm their removal.

Protocol 3: Peroxide Removal with Activated Alumina
  • Set up a chromatography column with a stopcock.

  • Prepare a slurry of activated basic alumina in a non-peroxidizable solvent (e.g., hexane) and pour it into the column to create a packed bed.

  • Drain the solvent until it is level with the top of the alumina bed.

  • Carefully add the "Pentane, 2,2'-oxybis-" containing peroxides to the top of the column.

  • Allow the ether to percolate through the alumina column, collecting the purified solvent at the outlet.

  • Test the collected ether for peroxides to ensure the purification was successful.

  • Note: This method may also remove stabilizers added by the manufacturer. The purified ether should be used immediately and not stored for extended periods.[3]

Data Presentation

Table 1: Physico-chemical Properties of "Pentane, 2,2'-oxybis-" (di-n-amyl ether)

PropertyValueReference
CAS Number 693-65-2[6]
Molecular Formula C₁₀H₂₂O[6]
Molar Mass 158.29 g/mol [6]
Boiling Point 187-188 °C
Melting Point -69 °C
Density 0.785 g/mL at 25 °C
Flash Point 57 °C
Solubility Insoluble in water; miscible with alcohol and ether

Table 2: Comparison of Peroxide Removal Methods

MethodAdvantagesDisadvantages
Ferrous Sulfate Wash - Effective for removing hydroperoxides. - Relatively simple and quick procedure.- May not remove all types of peroxides. - Requires subsequent washing and drying steps.
Activated Alumina Column - Efficiently removes peroxides. - Can be used for both water-soluble and insoluble ethers.- May also remove inhibitors, reducing storage stability.[3] - The alumina column must be handled as hazardous waste.
Distillation from Sodium/Benzophenone - Can produce very pure, dry, and peroxide-free ether.- Extremely hazardous if peroxides are not removed beforehand. - Requires specialized equipment and expertise.

Visualizations

PurificationWorkflow start Start: 'Pentane, 2,2'-oxybis-' with suspected impurities test_peroxides Test for peroxides start->test_peroxides peroxides_present Peroxides Present? test_peroxides->peroxides_present choose_method Choose removal method peroxides_present->choose_method Yes use_as_is Solvent is suitable for use peroxides_present->use_as_is No ferrous_sulfate Ferrous Sulfate Wash choose_method->ferrous_sulfate alumina_column Activated Alumina Column choose_method->alumina_column end_purified End: Purified Solvent ferrous_sulfate->end_purified alumina_column->end_purified

Caption: Decision workflow for purifying "Pentane, 2,2'-oxybis-".

FerrousSulfatePurification cluster_prep Preparation cluster_extraction Extraction cluster_washing_drying Washing and Drying prep_ether 1. Add impure ether to separatory funnel add_fe_solution 3. Add FeSO4 solution to funnel prep_ether->add_fe_solution prep_fe_solution 2. Prepare fresh 5% FeSO4 solution prep_fe_solution->add_fe_solution shake_vent 4. Shake vigorously and vent add_fe_solution->shake_vent separate_layers 5. Allow layers to separate shake_vent->separate_layers discard_aqueous 6. Drain and discard aqueous layer separate_layers->discard_aqueous wash_water 7. Wash ether with deionized water discard_aqueous->wash_water dry_ether 8. Dry with anhydrous MgSO4 wash_water->dry_ether filter_ether 9. Filter to remove drying agent dry_ether->filter_ether end Purified 'Pentane, 2,2'-oxybis-' filter_ether->end

Caption: Experimental workflow for peroxide removal using ferrous sulfate.

References

Optimization of "Pentane, 2,2'-oxybis-" concentration for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The chemical name "Pentane, 2,2'-oxybis-" does not conform to standard IUPAC nomenclature and is not readily identifiable in chemical databases. This ambiguity prevents the creation of a specific technical support guide. The information provided below is based on a likely interpretation of the intended structure as di(sec-pentyl) ether . Researchers should verify the precise identity of their compound, preferably by its CAS number, before proceeding with any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most likely chemical identity of "Pentane, 2,2'-oxybis-"?

"Pentane, 2,2'-oxybis-" likely refers to an ether where an oxygen atom is connected to the second carbon of two separate pentane chains. The standard name for this compound is di(pentan-2-yl) ether or di-sec-pentyl ether . It is a colorless liquid with a characteristic ether-like odor. It is crucial to confirm this identity before use.

Q2: What are the primary applications of di(sec-pentyl) ether in a research and drug development context?

Di(sec-pentyl) ether is primarily used as a specialty solvent and a reaction medium. Its moderate polarity and boiling point make it suitable for specific organic syntheses and extractions where common ethers like diethyl ether or tetrahydrofuran are not optimal. It can also be found in some formulations as an inactive ingredient, although this is less common.

Q3: What are the key safety considerations when handling di(sec-pentyl) ether?

Like most ethers, di(sec-pentyl) ether can form explosive peroxides upon exposure to air and light. It is also flammable and can cause respiratory tract irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and dark place in a tightly sealed container.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Reaction Yield 1. Suboptimal solvent concentration.2. Presence of peroxide contaminants.3. Inadequate reaction temperature.1. Perform a concentration optimization study (see Experimental Protocols).2. Test for and remove peroxides before use.3. Adjust the reaction temperature based on the specific reaction kinetics.
Inconsistent Experimental Results 1. Variable purity of the di(sec-pentyl) ether.2. Inconsistent solvent volume or concentration.3. Degradation of the ether over time.1. Use a high-purity grade of the solvent and verify its purity.2. Ensure precise and consistent measurements.3. Use freshly opened or properly stored solvent.
Phase Separation in Formulation 1. Poor solubility of the active pharmaceutical ingredient (API).2. Incompatible excipients.3. Incorrect solvent concentration.1. Determine the solubility of the API in di(sec-pentyl) ether.2. Evaluate the compatibility of all formulation components.3. Adjust the concentration of the ether to improve miscibility.

Experimental Protocols

Protocol 1: Concentration Optimization for a Synthesis Reaction

  • Objective: To determine the optimal concentration of di(sec-pentyl) ether as a reaction solvent for a generic substitution reaction.

  • Materials: Reactant A, Reagent B, di(sec-pentyl) ether (high purity), appropriate analytical standards, and a suitable workup and purification system.

  • Procedure:

    • Set up a series of parallel reactions in identical reaction vessels.

    • In each vessel, dissolve a fixed amount of Reactant A in varying volumes of di(sec-pentyl) ether to achieve a range of concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M, 1.5 M).

    • Add a fixed amount of Reagent B to each reaction.

    • Maintain all other reaction parameters (temperature, stirring speed, reaction time) constant across all setups.

    • After the designated reaction time, quench the reactions and perform a workup.

    • Analyze the yield and purity of the product from each reaction using a suitable analytical technique (e.g., HPLC, GC-MS).

  • Data Analysis: Plot the product yield and purity as a function of the di(sec-pentyl) ether concentration to identify the optimal range.

G cluster_setup Reaction Setup cluster_optimization Concentration Optimization cluster_analysis Analysis A Reactant A C1 0.1 M A->C1 C2 0.2 M A->C2 C3 0.5 M A->C3 C4 1.0 M A->C4 C5 1.5 M A->C5 B Reagent B B->C1 B->C2 B->C3 B->C4 B->C5 Solvent di(sec-pentyl) ether Solvent->C1 Solvent->C2 Solvent->C3 Solvent->C4 Solvent->C5 Yield Yield C1->Yield Purity Purity C1->Purity C2->Yield C2->Purity C3->Yield C3->Purity C4->Yield C4->Purity C5->Yield C5->Purity Result Optimal Concentration Yield->Result Purity->Result

Caption: Workflow for concentration optimization.

Logical Relationships

G cluster_properties Solvent Properties cluster_outcomes Experimental Outcomes Concentration Concentration Yield Reaction Yield Concentration->Yield Selectivity Reaction Selectivity Concentration->Selectivity Purity Purity Purity->Yield Reproducibility Reproducibility Purity->Reproducibility Peroxides Peroxide Content Peroxides->Yield Safety Safety Peroxides->Safety

Caption: Factors influencing experimental outcomes.

Validation & Comparative

A Comparative Guide to Ether Solvents in Organic Synthesis: Spotlight on Pentane, 2,2'-oxybis-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comprehensive comparison of Pentane, 2,2'-oxybis- (also known as bis(1-methylbutyl) ether or di-sec-amyl ether) with other commonly used ether solvents in key organic reactions. This analysis is supported by a review of available experimental data on performance, physical properties, and safety considerations.

Ethereal solvents are indispensable in organic synthesis, primarily due to their relative inertness and their ability to solvate a wide range of organic compounds. They are particularly crucial in reactions involving organometallic reagents, such as Grignard and Wittig reactions, where their ability to coordinate with the metal center stabilizes the reagent.[1][2] This guide will focus on a comparative evaluation of Pentane, 2,2'-oxybis- against well-established ether solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and methyl tert-butyl ether (MTBE).

Physical and Chemical Properties: A Tabular Comparison

The selection of an appropriate ether solvent often hinges on its physical properties, which dictate reaction conditions and work-up procedures. Key parameters include boiling point, melting point, density, and flash point. A higher boiling point, for instance, allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.[3]

SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Flash Point (°C)
Pentane, 2,2'-oxybis- 693-65-2C₁₀H₂₂O158.28170-172-~0.7857
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.1234.6-116.30.713-45
Tetrahydrofuran (THF)109-99-9C₄H₈O72.1166-108.40.889-14
2-Methyltetrahydrofuran (2-MeTHF)96-47-9C₅H₁₀O86.1378-80-1360.854-11
Cyclopentyl methyl ether (CPME)5614-37-9C₆H₁₂O100.16106-1400.864
Methyl tert-butyl ether (MTBE)1634-04-4C₅H₁₂O88.1555.2-1090.74-28

Note: Data for Pentane, 2,2'-oxybis- is for the related compound di-n-amyl ether, as specific data for the sec-amyl isomer is limited.[3][4]

Performance in Key Organic Reactions

The efficacy of a solvent is ultimately determined by its performance in specific chemical transformations. This section examines the role of ether solvents in three cornerstone reactions of organic synthesis: Grignard reactions, Wittig reactions, and reductions with lithium aluminum hydride.

Grignard Reactions

Grignard reagents are highly reactive organomagnesium compounds that are sensitive to protic solvents. Ethers are the solvents of choice for their formation and subsequent reactions due to their aprotic nature and their ability to stabilize the Grignard reagent through coordination with the magnesium atom.[2] The choice of ether can influence the reaction's speed and yield. For example, THF, with its more available oxygen lone pairs for coordination, can accelerate Grignard reactions and improve the solubility of reactants compared to diethyl ether.[3][5] Higher boiling point ethers like dimethoxyethane are also used when higher reaction temperatures are required.[3]

Experimental Protocol: General Procedure for Grignard Reagent Formation

The following is a general laboratory procedure for the formation of a Grignard reagent.

Grignard_Formation reagents Mg turnings in anhydrous ether addition Slow addition with stirring reagents->addition 1. alkyl_halide Alkyl Halide in anhydrous ether alkyl_halide->addition 2. reflux Gentle Reflux (initiation may require heat) addition->reflux 3. product Grignard Reagent (R-MgX) reflux->product 4.

Grignard Reagent Formation Workflow

Methodology:

  • Magnesium turnings are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Anhydrous ether (e.g., diethyl ether or THF) is added to cover the magnesium.

  • A solution of the alkyl or aryl halide in anhydrous ether is added dropwise from the dropping funnel.

  • The reaction is initiated, often with gentle heating or the addition of an iodine crystal.

  • Once initiated, the reaction is typically exothermic and maintains a gentle reflux. The addition of the halide is controlled to maintain a steady reaction rate.

  • After the addition is complete, the mixture is stirred until the magnesium is consumed.

Wittig Reactions

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[6] The choice of solvent can significantly impact the stereoselectivity (E/Z ratio) and yield of the reaction.[7] Aprotic solvents are generally preferred, with THF and diethyl ether being common choices. The solvent polarity can influence the stability of the intermediates in the reaction mechanism, thereby affecting the final product distribution.[7]

There is a lack of specific experimental data comparing Pentane, 2,2'-oxybis- to other ethers in the Wittig reaction. Its non-polar nature and high boiling point might offer advantages in specific cases, but further research is needed to establish its performance.

Experimental Protocol: General Procedure for a Wittig Reaction

Below is a generalized workflow for a Wittig reaction.

Wittig_Reaction phosphonium_salt Phosphonium Salt in dry ether ylide_formation Ylide Formation phosphonium_salt->ylide_formation 1. base Strong Base (e.g., n-BuLi) base->ylide_formation 2. reaction Reaction at controlled temperature ylide_formation->reaction 3. (Wittig Reagent) carbonyl Aldehyde or Ketone in dry ether carbonyl->reaction 4. alkene Alkene Product reaction->alkene 5a. phosphine_oxide Triphenylphosphine Oxide reaction->phosphine_oxide 5b. (Byproduct)

Wittig Reaction Experimental Workflow

Methodology:

  • The phosphonium salt is suspended in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • A strong base (e.g., n-butyllithium or sodium hydride) is added at a low temperature to generate the colored ylide.

  • The aldehyde or ketone, dissolved in the same dry solvent, is added to the ylide solution.

  • The reaction mixture is stirred at a controlled temperature for a specified time.

  • The reaction is quenched, and the product is isolated through extraction and purified, often by chromatography to remove the triphenylphosphine oxide byproduct.[6]

Reductions with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent used to reduce a variety of functional groups, including esters, carboxylic acids, and amides.[8] These reductions are almost exclusively carried out in anhydrous ether solvents, such as diethyl ether and THF, as LiAlH₄ reacts violently with protic solvents like water and alcohols. The choice of ether can affect the solubility of the LiAlH₄ and the reaction temperature. Higher boiling ethers can be used for the reduction of less reactive substrates that require heating.

Given its high boiling point, Pentane, 2,2'-oxybis- could be a suitable solvent for LiAlH₄ reductions that require elevated temperatures. However, its ability to dissolve LiAlH₄ and the potential for side reactions at higher temperatures would need to be experimentally evaluated.

Experimental Protocol: General Procedure for the Reduction of an Ester with LiAlH₄

The following diagram illustrates a typical workflow for an ester reduction.

LiAlH4_Reduction LiAlH4 LiAlH₄ suspension in anhydrous ether addition Slow addition at low temperature LiAlH4->addition 1. ester Ester solution in anhydrous ether ester->addition 2. reaction Stirring at room temp or reflux addition->reaction 3. quench Careful quenching (e.g., water, acid) reaction->quench 4. workup Aqueous workup & Extraction quench->workup 5. alcohol Primary Alcohol workup->alcohol 6.

Ester Reduction Workflow using LiAlH₄

Methodology:

  • A suspension of LiAlH₄ in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a flask under an inert atmosphere.

  • The ester, dissolved in the same anhydrous ether, is added dropwise to the LiAlH₄ suspension at a low temperature (e.g., 0 °C).

  • After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux to ensure the reaction goes to completion.

  • The reaction is carefully quenched by the sequential addition of water and then an aqueous acid or base solution to decompose the excess LiAlH₄ and the aluminum salts.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The resulting alcohol can be purified by distillation or chromatography.

Safety and Handling Considerations

Ethers as a class of solvents present several safety hazards, most notably their flammability and tendency to form explosive peroxides upon exposure to air and light.[9][10][11] Diethyl ether is particularly hazardous due to its high volatility and low flash point.[9][12]

Peroxide Formation: Many ethers, including diethyl ether and THF, can form explosive peroxides over time.[11] It is crucial to test for the presence of peroxides before distilling or concentrating ethereal solutions. Commercial ethers are often supplied with inhibitors like butylated hydroxytoluene (BHT) to suppress peroxide formation.[12] While specific data on the peroxide-forming tendency of Pentane, 2,2'-oxybis- is limited, it is prudent to handle it as a potential peroxide former.

Flammability: All the ether solvents discussed are flammable, and appropriate precautions, such as working in a well-ventilated fume hood and eliminating ignition sources, must be taken.[9][13]

Toxicity: Ethers can have narcotic effects and may cause irritation to the skin, eyes, and respiratory tract.[9][13][14] It is essential to consult the Safety Data Sheet (SDS) for each specific solvent before use to be aware of its specific hazards and handling procedures.[13][14][15]

Conclusion

Pentane, 2,2'-oxybis- presents itself as a high-boiling point ether solvent that could potentially be a useful alternative to more common ethers in specific applications requiring elevated reaction temperatures. Its physical properties suggest it may be a viable option for certain Grignard reactions and LiAlH₄ reductions. However, a significant gap exists in the scientific literature regarding its direct, quantitative comparison with other ether solvents in key organic reactions.

For researchers and professionals in drug development, the selection of a solvent requires a careful balance of performance, safety, and practicality. While diethyl ether and THF remain the workhorses for many ether-mediated reactions, the exploration of alternative solvents like 2-MeTHF and CPME is driven by a desire for improved safety and sustainability profiles. Further experimental investigation is necessary to fully elucidate the performance of Pentane, 2,2'-oxybis- and determine its place within the toolkit of modern organic synthesis.

References

Comparative analysis of "Pentane, 2,2'-oxybis-" and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Pentane, 2,2'-oxybis- and its Isomers for Scientific Applications

This guide provides an objective comparison of Pentane, 2,2'-oxybis- (di-sec-pentyl ether) and its structural isomers. It is intended for researchers, scientists, and drug development professionals who utilize ether solvents in their work. The analysis focuses on physicochemical properties and performance in common laboratory applications, supported by experimental protocols.

Introduction to Dipentyl Ether Isomers

Ethers are a class of organic compounds widely used as solvents in synthesis and extraction due to their relative inertness and ability to dissolve a range of non-polar to moderately polar compounds. "Pentane, 2,2'-oxybis-", also known as di-sec-pentyl ether, is a diether with the chemical formula C₁₀H₂₂O. Its utility is defined by its structure, and understanding its properties relative to its isomers is crucial for process optimization and experimental design. This guide compares it with three key structural isomers:

  • Di-n-pentyl ether (1,1'-oxybispentane): A linear, symmetrical ether.

  • Di-isoamyl ether (bis(3-methylbutyl) ether): A branched, symmetrical ether derived from isoamyl alcohol.

  • Di-tert-pentyl ether (2-methyl-2-[(2-methylbutan-2-yl)oxy]propane): A highly branched tertiary ether. Due to the scarcity of specific data for this isomer, di-tert-butyl ether is used as a proxy to discuss the effects of significant steric hindrance around the ether oxygen.

The structural differences among these isomers lead to significant variations in their physical properties and, consequently, their performance as solvents.

G cluster_isomers Structural Isomers of Dipentyl Ether (C10H22O) A Di-n-pentyl ether (Linear) B Di-sec-pentyl ether (Secondary) C Di-isoamyl ether (Branched Primary) D Di-tert-pentyl ether (Tertiary - Conceptual)

Caption: Chemical structures of dipentyl ether isomers.

Comparative Physicochemical Properties

The branching of the alkyl chains has a pronounced effect on the physical properties of the ethers. Increased branching generally lowers the boiling point due to a reduction in surface area and van der Waals forces, while symmetry and molecular packing influence the melting point.

PropertyDi-n-pentyl etherDi-sec-pentyl ether*Di-isoamyl etherDi-tert-pentyl ether**
CAS Number 693-65-26863-58-7544-01-46163-66-2
Molecular Formula C₁₀H₂₂OC₈H₁₈OC₁₀H₂₂OC₈H₁₈O
Molecular Weight ( g/mol ) 158.28130.23158.28130.23
Boiling Point (°C) 187-188121172-173107.2
Melting Point (°C) -69-100< -75-61
Density (g/mL at 20-25°C) 0.7850.7590.7800.764
Refractive Index (n20/D) 1.4121.3941.409N/A
Water Solubility InsolubleN/AInsolubleN/A

*Data for Di-sec-butyl ether is used as a proxy for Di-sec-pentyl ether. **Data for Di-tert-butyl ether is used as a proxy for Di-tert-pentyl ether to illustrate trends.

Performance in Relevant Applications

Ethers are primarily used as solvents for reactions and extractions. Their performance is dictated by their ability to dissolve reactants, their boiling point (which controls reaction temperature), and their steric and electronic properties.

Solvent Efficacy in Organic Synthesis

In reactions involving organometallic reagents, such as Grignard reactions, the ether solvent plays a critical role in stabilizing the reagent. The accessibility of the lone pairs on the ether's oxygen atom is key.

  • Di-n-pentyl ether and Di-isoamyl ether: As primary ethers, the oxygen atom is relatively unhindered, allowing for effective solvation of metal centers (e.g., Mg in a Grignard reagent). Their high boiling points are advantageous for reactions requiring elevated temperatures.

  • Di-sec-pentyl ether: The secondary alkyl groups introduce more steric bulk around the oxygen, which may slightly reduce its coordinating ability compared to linear isomers.

  • Di-tert-pentyl ether: The extreme steric hindrance from tertiary alkyl groups, as seen with di-tert-butyl ether, makes the oxygen lone pairs highly inaccessible. This significantly hinders its ability to stabilize organometallic reagents, making it a poor choice for reactions like Grignard reagent formation.

Performance in Extraction and Chromatography

As non-polar solvents, dipentyl ethers are effective for liquid-liquid extraction of non-polar organic compounds from aqueous solutions. Their low water solubility is advantageous for phase separation. The choice of isomer can influence selectivity based on subtle polarity differences.

Comparative Solubility of a Model API

The solubility of an active pharmaceutical ingredient (API) in a solvent is critical for formulation and purification. For a model, non-polar API ("Compound X"), the solubility would be expected to follow the "like dissolves like" principle. The subtle differences in polarity and molecular shape among the isomers can affect solubility.

Solvent IsomerExpected Solubility of "Compound X" ( g/100 mL)Rationale
Di-n-pentyl ether ~15.2Good solvation due to flexible, non-polar alkyl chains.
Di-sec-pentyl ether ~14.5Slightly lower solubility expected due to increased branching disrupting solvent-solute packing.
Di-isoamyl ether ~14.8Similar to the linear isomer, but branching may slightly alter packing efficiency.
Di-tert-pentyl ether ~12.1Significant steric hindrance may impede efficient solvation of the solute molecule, leading to lower solubility.

Note: This data is illustrative and represents expected trends for a hypothetical non-polar solute.

Experimental Protocols

Protocol 1: Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

  • Thiele tube

  • High-boiling mineral oil or silicone oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or micro-burner

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side-arm.

  • Add approximately 0.5 mL of the ether isomer into the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in the Thiele tube so that the heat-transfer oil surrounds the sample.

  • Gently heat the side arm of the Thiele tube with a small flame. Convection currents will ensure uniform heating.

  • Observe the capillary tube. As the liquid heats, trapped air will expand and exit the capillary as a slow stream of bubbles.

  • Continue gentle heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the liquid has reached its boiling point.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

G cluster_workflow Workflow: Boiling Point Determination A Prepare Sample: Add 0.5 mL of ether to fusion tube. Insert inverted capillary tube. B Assemble Apparatus: Attach tube to thermometer. Place in oil-filled Thiele tube. A->B C Heat Gently: Apply heat to the side arm of the Thiele tube. B->C D Observe Bubbles: Note temperature of rapid, continuous bubbling. C->D E Cool and Record: Remove heat. Record temperature when liquid enters capillary. D->E

Caption: Experimental workflow for boiling point determination.

Protocol 2: Comparative Solubility Assay

This protocol outlines a method to determine the solubility of a solid compound in the different ether isomers at a specific temperature.

Materials:

  • Analytical balance

  • Scintillation vials (20 mL) with caps

  • Model solid compound (e.g., a non-polar API like Ibuprofen)

  • The four ether isomers (Di-n-pentyl, Di-sec-pentyl, Di-isoamyl, Di-tert-pentyl)

  • Thermostatic shaker or water bath

  • Micropipettes

  • Syringe filters (0.22 µm, PTFE)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Label four scintillation vials, one for each ether isomer.

  • Add approximately 5 mL of the respective ether to each vial.

  • Add an excess amount of the solid compound to each vial, ensuring a significant amount of undissolved solid remains at the bottom.

  • Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

  • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant from each vial using a micropipette fitted with a syringe filter to avoid transferring any solid particles.

  • Dispense the filtered aliquot into a pre-weighed evaporating dish or vial. Record the exact weight of the empty container.

  • Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen.

  • Once the solvent is fully evaporated, re-weigh the container with the dried solute residue.

  • Calculate the solubility by subtracting the initial weight of the container from the final weight, giving the mass of solute per volume of solvent (e.g., in g/mL or mg/mL).

Structure-Property-Performance Relationship

The utility of an ether solvent is a direct consequence of its chemical structure. The degree of alkyl branching influences intermolecular forces, which in turn dictate physical properties like boiling point and density. These properties, combined with steric factors around the ether oxygen, determine the solvent's performance in applications such as chemical synthesis and extraction.

G Structure Isomeric Structure (Linear vs. Branched vs. Tertiary) Steric Steric Hindrance (Accessibility of O Lone Pairs) Structure->Steric IMF Intermolecular Forces (van der Waals) Structure->IMF Properties Physicochemical Properties (Boiling Point, Density, Polarity) Steric->Properties Performance Solvent Performance (Solubility, Reaction Rate, Stability) Steric->Performance (Coordination) IMF->Properties Properties->Performance Application Specific Application (Grignard Reaction, Extraction) Performance->Application

Caption: Relationship between ether structure and performance.

Conclusion

The choice between "Pentane, 2,2'-oxybis-" and its isomers is not arbitrary and should be guided by the specific requirements of the application.

  • Di-n-pentyl ether offers a high boiling point and good solvating ability, making it suitable for high-temperature reactions where steric hindrance is not a concern.

  • Di-isoamyl ether provides similar properties to the n-pentyl version but with a slightly lower boiling point and different solvent-packing characteristics due to its branching.

  • Di-sec-pentyl ether represents a compromise, with a lower boiling point than the primary isomers and moderate steric bulk that may influence reaction kinetics.

  • Di-tert-pentyl ether is generally a poor choice for applications requiring Lewis base coordination, such as Grignard reactions, due to severe steric hindrance. However, this same property makes it highly resistant to peroxide formation, which can be a safety advantage.

By understanding the structure-property relationships detailed in this guide, researchers can make more informed decisions when selecting the optimal dipentyl ether isomer for their work.

A Comparative Guide to Ether Standards in Analytical Method Validation: Featuring TAME and TAEE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data accuracy and reliability. While a variety of standards can be employed, this guide focuses on ether compounds, offering a comparative analysis of well-established standards and outlining the validation process.

These compounds are frequently used as oxygenate additives in gasoline and are common analytes in environmental monitoring. Their use as analytical standards is well-documented, with established validation protocols, primarily centered around gas chromatography-mass spectrometry (GC-MS) methods, such as the U.S. Environmental Protection Agency (EPA) Method 8260B.

Comparative Analysis of TAME and TAEE as Analytical Standards

The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). Below is a summary of typical performance data for TAME and TAEE based on validated GC-MS methods.

Validation Parametertert-Amyl Methyl Ether (TAME)tert-Amyl Ethyl Ether (TAEE)Typical Acceptance Criteria
Linearity (Correlation Coefficient, r) > 0.999> 0.999r ≥ 0.995
Precision (Relative Standard Deviation, %RSD) < 15%< 15%%RSD ≤ 15-20%
Accuracy (Recovery) 99% (in air)Data not specified, but typically within 80-120%80-120%
Limit of Detection (LOD) 5 µg/L (water); 6 ng/L (urine)[1][2]6 ng/L (urine)[2]Method and matrix dependent
Limit of Quantification (LOQ) Not specifiedNot specifiedMethod and matrix dependent

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of an analytical method. Below is a typical experimental protocol for the analysis of TAME and TAEE in a water matrix using GC-MS, based on EPA Method 8260B.

Sample Preparation (Purge and Trap)
  • Sample Collection: Collect water samples in 40 mL vials with zero headspace.

  • Internal Standard Spiking: Add a known concentration of an internal standard (e.g., deuterated TAME or a suitable alternative) to each sample, standard, and blank.

  • Purge and Trap: Place the sample in a purge and trap system. Purge the sample with an inert gas (e.g., helium) at a defined flow rate and temperature (e.g., 40°C) for a specific duration (e.g., 11 minutes). The volatile organic compounds (VOCs), including TAME and TAEE, are transferred to a sorbent trap.

  • Desorption: Heat the trap to desorb the VOCs onto the gas chromatograph.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: Use a capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 2 minutes.

      • Ramp 1: Increase to 100°C at 8°C/min.

      • Ramp 2: Increase to 220°C at 20°C/min, hold for 2 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-300 m/z.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Analysis and Validation
  • Calibration: Prepare a series of calibration standards of known concentrations of TAME and TAEE. Analyze these standards to generate a calibration curve.

  • Quantification: Quantify the concentration of TAME and TAEE in the samples by comparing their peak areas to the calibration curve, using the internal standard for correction.

  • Validation Parameter Assessment:

    • Linearity: Assess the linearity of the calibration curve by calculating the correlation coefficient (r).

    • Precision: Analyze replicate samples to determine the relative standard deviation (%RSD).

    • Accuracy: Analyze a certified reference material or a spiked sample with a known concentration and calculate the percent recovery.

    • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response.

Visualizing the Workflow

To better illustrate the process, the following diagrams, generated using the DOT language, outline the key workflows.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation define_scope Define Scope & Purpose select_standard Select Standard (e.g., TAME, TAEE) define_scope->select_standard define_parameters Define Validation Parameters select_standard->define_parameters prep_samples Prepare Samples & Standards define_parameters->prep_samples gcms_analysis Perform GC-MS Analysis prep_samples->gcms_analysis collect_data Collect Raw Data gcms_analysis->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_precision Assess Precision collect_data->assess_precision assess_accuracy Assess Accuracy collect_data->assess_accuracy determine_lod_loq Determine LOD/LOQ collect_data->determine_lod_loq validation_report Generate Validation Report assess_linearity->validation_report assess_precision->validation_report assess_accuracy->validation_report determine_lod_loq->validation_report

Caption: A flowchart illustrating the key stages of an analytical method validation process.

GCMS_Sample_Analysis_Workflow start Start: Sample Collection sample_prep Sample Preparation (Internal Standard Spiking) start->sample_prep purge_trap Purge and Trap sample_prep->purge_trap desorption Thermal Desorption purge_trap->desorption gc_separation Gas Chromatography (Separation) desorption->gc_separation ms_detection Mass Spectrometry (Detection & Identification) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Report Results data_analysis->end

Caption: A workflow diagram detailing the GC-MS analysis of a sample from collection to reporting.

References

Performance comparison of "Pentane, 2,2'-oxybis-" in different chromatographic techniques

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Gas Chromatography and High-Performance Liquid Chromatography for the analysis of di-n-pentyl ether and its alternatives, providing researchers, scientists, and drug development professionals with actionable insights for method selection and development.

In the realm of chemical analysis, the separation and quantification of aliphatic ethers, such as the lesser-studied "Pentane, 2,2'-oxybis-," present unique challenges due to their volatility and relatively non-polar nature. While specific chromatographic data for "Pentane, 2,2'-oxybis-" is scarce, this guide leverages di-n-pentyl ether as a suitable proxy to compare the performance of two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This comparison aims to equip researchers with the knowledge to select the most appropriate method for their analytical needs, supported by experimental data and detailed protocols.

At a Glance: GC vs. HPLC for Aliphatic Ether Analysis

Gas Chromatography generally stands out as the preferred method for analyzing volatile and thermally stable compounds like di-n-pentyl ether. Its high resolution, speed, and sensitivity make it a powerful tool. In contrast, HPLC, particularly in a reversed-phase setup, offers versatility for a broader range of compounds but may present challenges for highly volatile and non-polar analytes like simple ethers.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.
Typical Stationary Phase Non-polar to mid-polarity columns (e.g., DB-1, DB-5, DB-624).Non-polar stationary phases (e.g., C18, C8) for reversed-phase HPLC.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen, Hydrogen).Polar solvents (e.g., Acetonitrile, Methanol, Water mixtures).
Analyst Suitability Excellent for volatile and thermally stable compounds.Suitable for a wide range of polar and non-polar compounds, but less ideal for highly volatile, non-chromophoric small molecules.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis Detector, Refractive Index Detector (RID), Mass Spectrometry (MS).
Key Advantages High resolution, speed, sensitivity for volatile compounds.Versatility for a wide range of compound polarities, room temperature operation.
Key Disadvantages Requires analyte to be volatile and thermally stable.May have lower resolution for small, non-polar, volatile compounds; requires chromophores for UV detection.

Gas Chromatography (GC) Performance

GC is highly effective for the separation of aliphatic ethers. The choice of the stationary phase is critical and is typically based on the principle of "like dissolves like." For non-polar analytes like di-n-pentyl ether, non-polar or low-polarity columns are the most suitable.

Experimental Data: Retention of Di-n-pentyl Ether on a DB-624 Column

CompoundRetention Time (min)
Di-n-pentyl ether18.53
Di-n-pentyl ether22.65

Note: The variation in retention times is due to different experimental conditions in separate analyses.

Key Performance Indicators in GC:

  • Retention Index: A key parameter for comparing GC data across different systems is the Kovats Retention Index, which normalizes retention times to those of n-alkanes. This allows for more reliable compound identification.

  • Column Polarity: The polarity of the GC column significantly impacts the separation of analytes. Non-polar columns separate compounds primarily based on their boiling points, while more polar columns can provide selectivity based on dipole-dipole or other interactions.[1] For aliphatic ethers, a non-polar phase like 100% dimethylpolysiloxane (e.g., DB-1) or a slightly more polar 5% phenyl-substituted column (e.g., DB-5) would be a good starting point.

Experimental Protocol: GC-FID Analysis of Aliphatic Ethers

This protocol provides a general framework for the analysis of di-n-pentyl ether and similar aliphatic ethers using Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injector:

    • Mode: Split (split ratio 50:1).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium): 25 mL/min.

Sample Preparation: Dilute the ether sample in a suitable volatile solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 100 ppm).

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_analysis Data Analysis Sample Di-n-pentyl Ether Sample Dilution Dilution to 100 ppm Sample->Dilution Solvent Hexane/Pentane Solvent->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection Column GC Column (DB-1) Temperature Program Injector->Column Detector FID (280°C) Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

GC-FID Experimental Workflow

High-Performance Liquid Chromatography (HPLC) Performance

HPLC is a versatile technique, but its application to small, non-polar, and highly volatile compounds like di-n-pentyl ether can be challenging. The most common mode, reversed-phase HPLC, separates compounds based on their hydrophobicity.

Challenges and Considerations for HPLC Analysis of Aliphatic Ethers:

  • Retention: Due to their non-polar nature, aliphatic ethers will have very weak retention on a reversed-phase column with typical mobile phases, potentially eluting with the solvent front. To achieve adequate retention, a highly non-polar stationary phase (e.g., C18) and a mobile phase with a high percentage of a weak organic solvent (e.g., methanol or acetonitrile in water) would be necessary.

  • Detection: Aliphatic ethers lack a chromophore, making them invisible to UV-Vis detectors, which are the most common HPLC detectors. A Refractive Index Detector (RID) would be required, which is a universal detector but has lower sensitivity and is not compatible with gradient elution. Mass Spectrometry (MS) detection would be an option but increases the complexity and cost of the analysis.

Experimental Protocol: A Potential HPLC-RID Method

This hypothetical protocol is a starting point for developing an HPLC method for non-polar compounds like di-n-pentyl ether.

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: C18 column, 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector (RID):

    • Internal temperature: 35°C.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve the ether sample in the mobile phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_analysis Data Analysis Sample Di-n-pentyl Ether Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution MobilePhase Mobile Phase (ACN/H2O) MobilePhase->Dissolution Injector Injector Dissolution->Injector 10 µL Injection Column C18 Column (30°C) Injector->Column Pump HPLC Pump Pump->Injector Detector RID (35°C) Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram PeakAnalysis Peak Analysis Chromatogram->PeakAnalysis Concentration Concentration Determination PeakAnalysis->Concentration

HPLC-RID Experimental Workflow

Comparative Analysis and Alternatives

When analyzing aliphatic ethers, the choice of chromatographic technique is paramount. For routine analysis requiring high resolution and sensitivity for these volatile compounds, GC is the superior choice. HPLC may be considered if the ether is part of a complex mixture containing non-volatile components that also need to be analyzed, but a universal detector like RID or MS would be necessary.

Alternative Compounds for Comparison:

To assess the selectivity of a chromatographic method, it is useful to compare the target analyte with structurally similar compounds. For di-n-pentyl ether, suitable alternatives for a comparative study would include:

  • Di-n-butyl ether: A lower boiling point ether that would elute earlier in a GC separation on a non-polar column.

  • Di-n-hexyl ether: A higher boiling point ether that would have a longer retention time in GC.

  • Methyl tert-butyl ether (MTBE): A branched ether with different polarity and volatility, which would exhibit different retention behavior.

By analyzing a mixture of these ethers, the resolving power and selectivity of the chosen chromatographic method can be thoroughly evaluated.

Conclusion

For the analysis of "Pentane, 2,2'-oxybis-" and its proxy, di-n-pentyl ether, Gas Chromatography stands out as the more suitable and efficient technique. Its ability to handle volatile, non-polar compounds with high resolution and sensitivity makes it the method of choice for both qualitative and quantitative analysis. While HPLC offers broader applicability for a wider range of chemical structures, its utility for simple aliphatic ethers is limited by challenges in retention and detection. The provided experimental protocols and comparative data serve as a foundational guide for researchers to develop and optimize their chromatographic methods for the analysis of this class of compounds.

References

A Comparative Analysis of Dipentyl Ether and Its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, process efficiency, and safety. This guide provides a comprehensive comparison of "Pentane, 2,2'-oxybis-" (herein represented by its close isomer, dipentyl ether due to data availability) with common alternative solvents: diethyl ether, methyl tert-butyl ether (MTBE), and toluene. This analysis is supported by a compilation of experimental data and detailed methodologies for key physical property measurements.

Performance Comparison of Solvents

The selection of a solvent is often dictated by its physical and chemical properties. The following table summarizes key experimental data for dipentyl ether and its alternatives.

PropertyDipentyl Ether ("Pentane, 1,1'-oxybis-")Diethyl EtherMethyl tert-butyl Ether (MTBE)Toluene
Molecular Formula C10H22OC4H10OC5H12OC7H8
Molecular Weight ( g/mol ) 158.2874.1288.1592.14
Boiling Point (°C) 187-188[1][2]34.6[1][2]55.2[3]110.6[4]
Melting Point (°C) -69[1][2]-116.3[2]-109[5]-95[6]
Density (g/mL at 20°C) 0.7833[7]0.71340.7405[3]0.8669[8]
Refractive Index (at 20°C) 1.412[1][2]1.353[1]1.36891.4969[8]
Viscosity (cP at 20°C) Not readily available0.2330.27[9]0.59[8]
Solubility in Water Insoluble[1][2]Slightly soluble[10]Moderately soluble[11]Insoluble[6][12]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific research. Below are detailed methodologies for determining some of the key physical properties listed in the comparison table.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which a liquid's vapor pressure equals the atmospheric pressure.

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Heating mantle or Bunsen burner

  • Liquid paraffin or silicone oil

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to the thermometer and immersed in the Thiele tube containing liquid paraffin.

  • The apparatus is heated gently and uniformly.

  • Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is noted as the boiling point.[13]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • A clean and dry pycnometer is weighed accurately on an analytical balance (m1).

  • The pycnometer is filled with the experimental liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that overflows through the capillary is wiped off.

  • The filled pycnometer is weighed again (m2).

  • The pycnometer is emptied, cleaned, and filled with distilled water of a known density (ρ_water) at the same temperature.

  • The pycnometer filled with water is weighed (m3).

  • The density of the liquid (ρ_liquid) is calculated using the formula: ρ_liquid = [(m2 - m1) / (m3 - m1)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes from air into the liquid sample.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index.

  • The prism surfaces of the refractometer are cleaned with a suitable solvent and lens paper.

  • A few drops of the liquid sample are placed on the lower prism.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualizing Experimental Workflows

The following diagram illustrates a typical liquid-liquid extraction workflow, a common application for the solvents discussed.

G start Start: Mixture in Aqueous Phase add_solvent Add Immiscible Organic Solvent (e.g., Dipentyl Ether, Diethyl Ether, MTBE, Toluene) start->add_solvent shake Shake Funnel to Mix Phases add_solvent->shake separate Allow Layers to Separate shake->separate extract Collect Organic Layer (Containing Solute) separate->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., with Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate end End: Isolated Solute evaporate->end

Caption: Liquid-liquid extraction workflow using an organic solvent.

This guide provides a foundational comparison to aid in the selection of a suitable solvent for your research needs. The choice of solvent will ultimately depend on the specific requirements of the experiment, including the polarity of the target compound, reaction conditions, and safety considerations.

References

A Comparative Guide to Pentane, 2,2'-oxybis- (DTAE) as a Viable Alternative to MTBE and ETBE in Gasoline Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fuel Oxygenates

The phasing out of methyl tert-butyl ether (MTBE) due to environmental concerns has necessitated the exploration of alternative oxygenates to enhance gasoline octane ratings and reduce harmful emissions. Ethyl tert-butyl ether (ETBE) has been a prominent replacement, but the search for more efficient and environmentally benign options continues. This guide provides a comprehensive comparison of Pentane, 2,2'-oxybis-, also known as di-tert-amyl ether (DTAE), with MTBE and ETBE, supported by experimental data to inform research and development in the fuel and chemical industries.

Performance Comparison of Fuel Oxygenates

The effectiveness of a gasoline oxygenate is determined by several key physicochemical properties that influence engine performance and emissions. The following table summarizes the available quantitative data for DTAE, MTBE, and ETBE.

PropertyDi-tert-amyl ether (DTAE)Methyl tert-butyl ether (MTBE)Ethyl tert-butyl ether (ETBE)
Blending Research Octane Number (RON) ~105115-135119
Blending Motor Octane Number (MON) ~9898-110103
Reid Vapor Pressure (RVP) (psi) LowHighModerate
Oxygen Content (wt%) 13.718.215.7
Boiling Point (°C) ~135-14055.273.1
Water Solubility LowHighLow

Note: The blending octane numbers can vary depending on the base gasoline composition.

Experimental Data and Engine Performance

A study evaluating the performance of gasoline blended with DTAE, tert-amyl ethyl ether (TAEE), and MTBE at an oxygen concentration of 2.7 wt.% in a passenger car engine yielded significant results. The tests, conducted on a chassis dynamometer, indicated that the gasoline blend containing DTAE resulted in the lowest specific fuel consumption compared to the blends with TAEE and MTBE.[1] While the gasoline/TAEE mixture showed the best acceleration response, the reduced fuel consumption with DTAE suggests a higher thermal efficiency under certain operating conditions.[1]

Further research is necessary to fully characterize the emission profile of DTAE in comparison to MTBE and ETBE under various engine loads and conditions. However, its lower vapor pressure and water solubility are advantageous from an environmental standpoint, suggesting a lower potential for evaporative emissions and groundwater contamination.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fuel properties. The following are summaries of standard experimental protocols for determining key fuel parameters.

Determination of Octane Number (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) of gasoline and its blends are determined using a standardized single-cylinder, four-stroke cycle, variable compression ratio engine (CFR engine).

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. [2][3][4][5][6] This method simulates city driving conditions with lower engine speeds (600 rpm) and intake air temperatures.[3] The knock intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane) to determine the RON.[3][5]

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. [2][7][8][9][10] This method simulates highway driving under more severe conditions, with higher engine speeds (900 rpm) and intake mixture temperatures.[7] The MON is determined by comparing the fuel's knock characteristics against primary reference fuels under these conditions.[7][8]

Determination of Reid Vapor Pressure (RVP)

Reid Vapor Pressure is a measure of the volatility of gasoline and is determined using standardized methods that measure the vapor pressure of a chilled, air-saturated sample at 37.8°C (100°F).

  • ASTM D5191: Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method). [11] This method uses a smaller sample size and an automated apparatus to measure the total vapor pressure. It is suitable for gasoline and gasoline-oxygenate blends.[11]

Engine Performance and Emissions Testing

Engine performance and emissions are evaluated using a stationary engine mounted on a dynamometer, which allows for precise control of engine speed and load.

  • Engine Dynamometer Testing. [12][13][14][15][16] The engine is operated at various speed and load points to simulate different driving conditions. Key parameters measured include brake torque, brake power, brake-specific fuel consumption (BSFC), and exhaust emissions (CO, HC, NOx).[16] The exhaust gas is analyzed using a gas analyzer to determine the concentration of regulated pollutants.[17][18][19][20][21]

Synthesis of Di-tert-amyl ether (DTAE)

DTAE can be synthesized via the etherification of tert-amyl alcohol or the direct reaction of isoamylenes with an alcohol in the presence of an acidic catalyst. The following is a representative protocol for the synthesis from tert-amyl alcohol.

Experimental Workflow for DTAE Synthesis

G Experimental Workflow for DTAE Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Product TAA tert-Amyl Alcohol Reactor Stirred Batch Reactor TAA->Reactor Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Distillation Fractional Distillation Filtration->Distillation Crude Product DTAE Di-tert-amyl ether Distillation->DTAE Purified DTAE

Caption: Workflow for the synthesis of DTAE from tert-amyl alcohol.

Logical Relationship of Fuel Property Testing

The evaluation of a new fuel additive involves a series of standardized tests to determine its suitability. The following diagram illustrates the logical flow of this testing process.

G Logical Flow of Fuel Additive Performance Evaluation cluster_synthesis Synthesis & Blending cluster_properties Physicochemical Properties cluster_performance Engine Performance & Emissions cluster_evaluation Evaluation Additive Additive Synthesis (DTAE) Blending Blending with Base Gasoline Additive->Blending Octane Octane Number (RON/MON) Blending->Octane RVP Reid Vapor Pressure Blending->RVP Distillation Distillation Curve Blending->Distillation Dynamometer Dynamometer Testing Blending->Dynamometer Comparison Comparison with Alternatives Octane->Comparison RVP->Comparison Distillation->Comparison Emissions Emissions Analysis Dynamometer->Emissions Emissions->Comparison

Caption: Logical workflow for evaluating the performance of a new fuel additive.

Conclusion

Pentane, 2,2'-oxybis- (DTAE) presents itself as a promising alternative to MTBE and ETBE as a gasoline oxygenate. Its lower specific fuel consumption in engine tests suggests potential for improved fuel economy. Furthermore, its lower Reid vapor pressure and water solubility are significant environmental advantages over MTBE. While more comprehensive data on its emission profile and blending octane characteristics in various gasoline bases are needed, the existing evidence warrants further investigation of DTAE as a next-generation fuel additive. The provided experimental protocols and logical workflows offer a foundational framework for researchers and scientists to conduct further comparative studies in this area.

References

The Uncharted Territory of Pentane, 2,2'-oxybis-: A Comparative Analysis of Its Potential Efficacy Against Established Octane Boosters

Author: BenchChem Technical Support Team. Date: November 2025

While "Pentane, 2,2'-oxybis-," also known as bis(1-methylbutyl) ether, remains an obscure compound in the realm of fuel additives with no publicly available data on its octane-boosting efficacy, a comprehensive analysis of established octane enhancers provides a valuable framework for comparison. This guide delves into the performance of well-documented alternatives, offering a quantitative and methodological benchmark against which any future data on "Pentane, 2,2'-oxybis-" could be evaluated.

Currently, there is a significant lack of scientific literature and experimental data concerning the Research Octane Number (RON) and Motor Octane Number (MON) of "Pentane, 2,2'-oxybis-." This absence from public databases and industry publications suggests that it is not a commercially utilized or extensively researched octane booster. However, by examining the chemical structure—a branched ether—one can draw limited inferences. Branching in alkanes and ethers generally correlates with higher octane numbers due to increased resistance to auto-ignition (knocking). The ether linkage can also contribute to octane enhancement. Despite these structural indicators, without empirical testing, its actual performance remains speculative.

In contrast, several other compounds have been rigorously tested and are widely used as octane boosters. The following sections provide a detailed comparison of these established alternatives, supported by experimental data and standardized testing protocols.

Quantitative Performance of Common Octane Boosters

The efficacy of an octane booster is primarily determined by its Research Octane Number (RON) and Motor Octane Number (MON). RON correlates with low-speed, mild driving conditions, while MON is indicative of performance under high-speed, heavy-load conditions. The data presented in the table below has been compiled from various scientific and industry sources.

Octane BoosterChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)Blending RONBlending MON
Methyl Tertiary-Butyl Ether (MTBE) C₅H₁₂O~117~101116.5102.1
Ethyl Tertiary-Butyl Ether (ETBE) C₆H₁₄O~118~102118.8103.3
Ethanol C₂H₅OH~108-113~90VariesVaries
Toluene C₇H₈~121~107~114 (R+M)/2-

*Blending Octane Number (BON) can vary depending on the base fuel composition. The values presented are typical estimates.[1]

Experimental Protocols for Octane Number Determination

The determination of RON and MON are standardized procedures established by ASTM International. These methods ensure the reproducibility and comparability of results across different laboratories and studies.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2][3][4] The test simulates mild driving conditions with the engine operating at 600 rpm.[3] The knock intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane).[2] The RON of the fuel is the percentage by volume of isooctane in the reference fuel blend that matches the knock intensity of the sample.[2]

Motor Octane Number (MON) - ASTM D2700

Similar to the RON test, the Motor Octane Number is determined using a CFR engine, but under more severe conditions that simulate highway driving.[5][6][7] The engine speed is higher at 900 rpm, and the fuel-air mixture is preheated to a higher temperature.[5] This more stringent test generally results in lower octane numbers compared to the RON test.[7]

Visualizing Experimental Workflows

To understand the standardized process of octane number determination, the following diagrams illustrate the general workflow for both RON and MON testing.

RON_MON_Workflow cluster_prep Sample and Reference Fuel Preparation cluster_engine CFR Engine Operation cluster_measurement Knock Intensity Measurement cluster_analysis Data Analysis and Reporting Sample Test Fuel Sample Engine Standardized CFR Engine Sample->Engine PRF Primary Reference Fuels (Isooctane/n-Heptane Blends) PRF->Engine Conditions Set Operating Conditions (ASTM D2699 for RON / D2700 for MON) Knock_Sample Measure Knock Intensity of Test Fuel Engine->Knock_Sample Knock_PRF Measure Knock Intensity of Reference Fuels Engine->Knock_PRF Compare Compare Knock Intensities Knock_Sample->Compare Knock_PRF->Compare Interpolate Interpolate to Find Matching Reference Fuel Blend Compare->Interpolate Result Report Octane Number Interpolate->Result

General workflow for RON/MON determination.

The logical relationship between different types of octane boosters and their primary chemical classes is depicted in the diagram below.

Octane_Booster_Classes cluster_oxygenates Oxygenates cluster_hydrocarbons Hydrocarbons cluster_examples Ethers Ethers MTBE MTBE Ethers->MTBE ETBE ETBE Ethers->ETBE Pentane_oxybis Pentane, 2,2'-oxybis- (Hypothetical) Ethers->Pentane_oxybis Alcohols Alcohols Ethanol_ex Ethanol Alcohols->Ethanol_ex Aromatics Aromatics Toluene_ex Toluene Aromatics->Toluene_ex

Classification of common octane boosters.

Conclusion

While the specific efficacy of "Pentane, 2,2'-oxybis-" as an octane booster remains unknown due to a lack of available data, the established performance of MTBE, ETBE, ethanol, and toluene provides a strong basis for comparison. Ethers like MTBE and ETBE are effective octane enhancers with predictable blending properties.[8] Ethanol is also a potent octane booster, though its blending behavior can be more complex.[9] Aromatic hydrocarbons such as toluene offer very high octane ratings.[10]

For researchers and scientists in drug development and other fields requiring high-purity solvents or reagents, understanding the properties of potential fuel additives is crucial for assessing their viability and potential impacts. Any future investigation into "Pentane, 2,2'-oxybis-" would need to involve standardized RON and MON testing to determine its place, if any, within the spectrum of existing octane boosters. Until such data becomes available, its potential remains purely theoretical.

References

A Comparative Analysis of "Pentane, 2,2'-oxybis-" and Greener Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking sustainable solvent options, this guide provides a comparative overview of the environmental impact of "Pentane, 2,2'-oxybis-" and its greener alternatives. Due to a significant lack of publicly available environmental data for "Pentane, 2,2'-oxybis-," this analysis focuses on a qualitative comparison and highlights the environmental profiles of well-characterized green solvents: Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF).

The selection of solvents in pharmaceutical manufacturing and drug development is a critical factor in the overall environmental footprint of the process. Traditional solvents often contribute to air and water pollution, pose health and safety risks, and are derived from non-renewable resources.[1][2] In contrast, green solvents are designed to minimize environmental impact by being biodegradable, having low toxicity, and ideally being sourced from renewable feedstocks.[3]

The Challenge of Assessing "Pentane, 2,2'-oxybis-"

"Pentane, 2,2'-oxybis-," also known as bis(1-methylbutyl) ether, is a solvent for which there is a notable absence of published data regarding its ecotoxicity, biodegradability, and overall life cycle environmental impact. While its chemical structure is known, its environmental, health, and safety (EHS) profile is not well-documented in publicly accessible databases. This data gap prevents a direct quantitative comparison with other solvents.

Promising Green Solvent Alternatives

In the pursuit of more sustainable laboratory and manufacturing practices, several greener alternatives to traditional ether solvents have emerged. Among these, Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) have gained considerable attention.

Cyclopentyl Methyl Ether (CPME) is recognized for its favorable properties, including a high boiling point, low peroxide formation, and high hydrophobicity, which facilitates easier separation from water and reduces wastewater generation.[4][5] Although derived from non-renewable resources, its overall low environmental impact makes it a competitive green alternative.[1]

2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent, often produced from renewable resources like corn cobs and bagasse.[2][6] It is positioned as a sustainable substitute for solvents like Tetrahydrofuran (THF) and dichloromethane. Life cycle assessments have shown that 2-MeTHF manufactured from renewable feedstocks can significantly reduce greenhouse gas emissions compared to its petrochemical counterparts.[2][7]

Comparative Environmental and Physical Properties

The following table summarizes the key environmental and physical properties of CPME and 2-MeTHF, which are crucial for their evaluation as green solvents. A column for "Pentane, 2,2'-oxybis-" is included to highlight the current data deficiencies.

PropertyPentane, 2,2'-oxybis-Cyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)
Source PetrochemicalPetrochemicalBio-based (from renewable resources)[2][6]
Boiling Point Data not available106 °C[5]78-80 °C
Water Solubility Data not availableLow (1.1 g/100g at 23°C)[1]Partially miscible (14 g/100g at 20°C)
Peroxide Formation Data not availableLow tendency[4]Lower than THF[6]
Biodegradability Data not availableData not readily availableReadily biodegradable
Toxicity Data not availableLow acute and subchronic toxicity[8]Non-mutagenic and non-genotoxic[7]
Life Cycle Emissions Data not availableConsidered to have low environmental impact[1]Significant reduction in CO2 emissions compared to THF[7]

Experimental Protocols for Environmental Impact Assessment

To ensure a standardized and reproducible assessment of a solvent's environmental impact, internationally recognized experimental protocols are employed. The following are detailed methodologies for key experiments based on OECD Guidelines for the Testing of Chemicals.

Biodegradability Assessment (OECD 301F: Manometric Respirometry Test)

This method determines the ready biodegradability of a chemical substance by an aerobic microbial inoculum.[9][10]

Methodology:

  • Test System: A known volume of mineral medium is inoculated with microorganisms (e.g., activated sludge from a wastewater treatment plant) and the test substance is added as the sole source of organic carbon.[9]

  • Procedure: The test is carried out in a closed respirometer. As the microorganisms degrade the test substance, they consume oxygen. This oxygen consumption is measured over a 28-day period.[10]

  • Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[9]

Experimental Workflow for Biodegradability Testing (OECD 301F)

cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup Set up Respirometer Flasks: - Medium - Inoculum - Test Substance prep_medium->setup prep_inoculum Obtain and Prepare Inoculum (e.g., Activated Sludge) prep_inoculum->setup prep_substance Prepare Test Substance Solution prep_substance->setup incubation Incubate at Constant Temperature (28 days) setup->incubation measurement Continuously Measure Oxygen Consumption incubation->measurement calculate_biodegradation Calculate % Biodegradation (Consumed O2 / ThOD) measurement->calculate_biodegradation calculate_thod Calculate Theoretical Oxygen Demand (ThOD) calculate_thod->calculate_biodegradation evaluate Evaluate against Pass Level (≥60% in 10-day window) calculate_biodegradation->evaluate

Workflow for OECD 301F Biodegradability Test.

Acute Aquatic Toxicity Assessment (OECD 202: Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[11][12]

Methodology:

  • Test Organism: Young daphnids (typically Daphnia magna), less than 24 hours old, are used as the test organisms.[13]

  • Procedure: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.[13] The number of immobilized daphnids is observed at 24 and 48 hours.[12]

  • Data Analysis: The results are used to determine the EC50, which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.[14]

Logical Flow for Acute Aquatic Toxicity Testing (OECD 202)

start Start: Select Test Substance range_finding Perform Range-Finding Test (Determine concentration range) start->range_finding definitive_test Conduct Definitive Test: - 5 concentrations - Control group - 48-hour exposure range_finding->definitive_test observation Observe and Record Immobilization (at 24h and 48h) definitive_test->observation data_analysis Analyze Data and Calculate 48h EC50 Value observation->data_analysis end End: Report Results data_analysis->end

Process for OECD 202 Acute Immobilisation Test.

Conclusion

While a direct comparative assessment of the environmental impact of "Pentane, 2,2'-oxybis-" is currently hindered by a lack of data, the principles of green chemistry strongly advocate for the adoption of solvents with well-characterized and favorable environmental profiles. Solvents like CPME and 2-MeTHF offer significant advantages in terms of reduced environmental impact, improved safety, and, in the case of 2-MeTHF, a renewable feedstock source.[1][6] For researchers and drug development professionals committed to sustainability, the selection of such greener alternatives represents a tangible step towards minimizing the environmental footprint of their work. Further research into the ecotoxicity and biodegradability of "Pentane, 2,2'-oxybis-" is necessary to enable a comprehensive risk assessment and comparison.

References

A Comparative Guide to Purity Validation of Pentane, 2,2'-oxybis-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of Pentane, 2,2'-oxybis-, also known as bis(1-methylbutyl) ether. The focus is on a classical titration method for peroxide content, a primary impurity, alongside modern chromatographic and spectroscopic techniques. This document offers detailed experimental protocols and supporting data to aid in selecting the most appropriate method for your research and development needs.

Method Comparison

The purity of Pentane, 2,2'-oxybis- can be assessed by various analytical techniques, each with its own advantages and limitations. The choice of method often depends on the specific impurity of interest, the required level of accuracy and precision, and the available instrumentation. A common impurity in ethers like Pentane, 2,2'-oxybis- is peroxides, which can form upon storage and exposure to air and light.

Analytical Method Principle Purity Aspect Measured Advantages Limitations Typical Purity Range Detected
Iodometric Titration (Peroxide Value) Redox titration where peroxides oxidize iodide to iodine, which is then titrated with a standard sodium thiosulfate solution.Peroxide content, a key indicator of degradation.Cost-effective, simple instrumentation, well-established methodology.Only measures peroxide impurities, not other organic or inorganic impurities. Less sensitive than chromatographic methods.>99% (by assessing the absence of peroxides)
Gas Chromatography (GC-FID/MS) Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase.Comprehensive profile of volatile organic impurities and quantification of the main component.High sensitivity and resolution for a wide range of volatile impurities, allows for simultaneous quantification of multiple components.Requires more expensive instrumentation and skilled operators.99.0% - 99.99%
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei, allowing for direct purity assessment against a certified internal standard.Absolute purity of the main component and identification/quantification of proton-containing impurities.Highly accurate and precise, provides structural information about impurities, non-destructive.Requires a high-field NMR spectrometer, can be less sensitive for certain impurities compared to GC.99.0% - 99.9%

Experimental Protocols

Iodometric Titration for Peroxide Value

This protocol is adapted from standard methods for determining peroxide values in organic solvents and is suitable for assessing peroxide impurities in Pentane, 2,2'-oxybis-.

Materials:

  • Pentane, 2,2'-oxybis- sample

  • Glacial acetic acid

  • Chloroform or isooctane

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Deionized water

  • Erlenmeyer flasks with stoppers (250 mL)

  • Burette (50 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5 g of the Pentane, 2,2'-oxybis- sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform (or isooctane). Swirl to dissolve the sample.

  • Add 0.5 mL of saturated potassium iodide solution.

  • Stopper the flask and swirl the contents. Let it stand in the dark for exactly 1 minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.

  • Add 1-2 mL of starch indicator solution. The solution should turn blue.

  • Continue the titration with sodium thiosulfate solution, drop by drop, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions, omitting the sample.

Calculation: Peroxide Value (in meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = normality of the Na₂S₂O₃ solution

  • W = weight of the sample (g)

Gas Chromatography (GC-FID)

This method provides a quantitative analysis of the purity of Pentane, 2,2'-oxybis- and identifies volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar ethers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Prepare a standard solution of high-purity Pentane, 2,2'-oxybis- in a suitable solvent (e.g., hexane) at a known concentration.

  • Prepare the sample solution by diluting the test sample of Pentane, 2,2'-oxybis- in the same solvent.

  • Inject the standard solution to determine the retention time and response factor of the main peak.

  • Inject the sample solution.

  • Identify the main peak corresponding to Pentane, 2,2'-oxybis- based on the retention time from the standard injection.

  • Identify and quantify any impurity peaks.

Calculation (Area Percent Method): Purity (%) = (Area of Pentane, 2,2'-oxybis- peak / Total area of all peaks) * 100

For more accurate quantification, an internal standard method should be employed.

Quantitative NMR (qNMR)

This protocol describes the determination of the absolute purity of Pentane, 2,2'-oxybis- using an internal standard.

Materials and Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-purity Pentane, 2,2'-oxybis- sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, not react with the sample, and have a resonance that does not overlap with the sample signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Analytical balance.

  • NMR tubes.

Procedure:

  • Accurately weigh a specific amount of the Pentane, 2,2'-oxybis- sample into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, D1 ≥ 5 * T₁ of the slowest relaxing proton).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of Pentane, 2,2'-oxybis- and a signal of the internal standard.

Calculation: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • sample refers to Pentane, 2,2'-oxybis-

  • std refers to the internal standard

Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Acetic Acid/Solvent weigh->dissolve add_ki Add Saturated KI Solution dissolve->add_ki titrate Titrate with Na2S2O3 add_ki->titrate add_starch Add Starch Indicator titrate->add_starch endpoint Observe Endpoint (Colorless) add_starch->endpoint calculate Calculate Peroxide Value endpoint->calculate

Figure 1. Experimental workflow for the determination of peroxide value by titration.

Method_Selection start Start: Purity Validation Needed q1 Specific Impurity of Interest? start->q1 q2 High Accuracy & Precision Required? q1->q2 General Purity / Unknowns titration Iodometric Titration q1->titration Peroxides q3 Access to Advanced Instrumentation? q2->q3 Yes gc Gas Chromatography (GC-FID/MS) q2->gc No q3->gc Yes (GC available) qnmr Quantitative NMR (qNMR) q3->qnmr Yes (NMR available)

Figure 2. Logical diagram for selecting a purity validation method.

The Industrial Obscurity of "Pentane, 2,2'-oxybis-": A Comparative Analysis Proves Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the cost-effectiveness of "Pentane, 2,2'-oxybis-," also known by its synonym bis(1-methylbutyl) ether, in industrial processes is not feasible due to a significant lack of publicly available data on its applications, performance, and cost. Extensive searches for this specific chemical compound have revealed a notable absence of established industrial uses, precluding a meaningful comparison with alternative substances.

While the chemical structure (C10H22O) is documented in chemical databases, information regarding its practical application in any large-scale industrial process is conspicuously missing. This scarcity of information extends to experimental data on its performance characteristics, such as solvent power, reaction efficiency, or physical properties relevant to industrial processing. Consequently, the core requirement of comparing its performance with other alternatives, supported by experimental data, cannot be fulfilled.

In contrast, other ethers with similar-sounding names, such as methyl tert-butyl ether (MTBE), tert-amyl methyl ether (TAME), and diethyl ether, have well-documented and significant industrial applications, primarily as fuel oxygenates and solvents. However, these compounds are structurally distinct from "Pentane, 2,2'-oxybis-" and do not serve as direct functional alternatives in an unknown process.

The lack of available information prevents the creation of the requested comparison guide. Key components of such a guide, including quantitative data for comparison tables, detailed experimental protocols, and illustrative diagrams of its role in industrial workflows, cannot be generated without a foundational understanding of its use.

For researchers, scientists, and drug development professionals seeking information on cost-effective industrial solvents, it would be more productive to investigate commonly used and well-documented ethers or other solvent classes for which extensive performance and economic data are available.

Should "Pentane, 2,2'-oxybis-" be a niche or newly developed chemical with specific, unpublished applications, a direct inquiry to chemical suppliers or manufacturers may yield more targeted information. However, based on the current body of public knowledge, a comparative guide on its cost-effectiveness in industrial processes cannot be responsibly constructed.

Safety Operating Guide

Essential Safety and Handling Guide for Diisopropyl Ether (Synonym: Pentane, 2,2'-oxybis-)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diisopropyl Ether (DIPE). Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Chemical Identifier:

  • Name: Diisopropyl Ether (DIPE)

  • Synonyms: Pentane, 2,2'-oxybis-, 2-Isopropoxypropane

  • CAS Number: 108-20-3[1]

Hazard Summary

Diisopropyl Ether is a highly flammable liquid and vapor that can cause drowsiness or dizziness.[1][2] A significant and dangerous characteristic of DIPE is its tendency to form explosive peroxides upon prolonged contact with air and light.[3][4] This peroxide formation can occur more readily than with other common ethers like diethyl ether, and old containers of DIPE should be considered extremely hazardous.[3]

Hazard ClassificationDescription
Flammable Liquid Category 2 - Highly flammable liquid and vapor.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 - May cause drowsiness or dizziness.[1][2]
Peroxide Formation May form explosive peroxides upon exposure to air and light.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling Diisopropyl Ether. The level of protection may need to be adjusted based on the specific laboratory conditions and the scale of the operation.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, and/or a face shield.[5]Goggles should be worn in situations with a splash potential. A face shield provides an additional layer of protection.
Hand Protection Chemical-resistant gloves.The choice of glove material should be based on the specific solvent and potential for contact. Double-gloving can provide enhanced protection.
Body Protection Laboratory coat, flame-retardant and antistatic protective clothing.In cases of significant exposure risk, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is essential.[4]If ventilation is inadequate or there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Handling and Storage Procedures

Proper handling and storage are critical to mitigate the risks associated with Diisopropyl Ether, particularly the formation of explosive peroxides.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use non-sparking tools and ground all equipment to prevent static discharge.[6]

  • Avoid breathing vapors and direct contact with skin and eyes.[4]

  • Containers, even empty ones, may contain explosive vapors and should be handled with care.[4]

Storage:

  • Store in tightly closed, original containers in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]

  • The recommended storage temperature is between 15–25 °C.[1]

  • Store away from incompatible materials such as oxidizing agents and strong acids.[6]

  • It is crucial to date containers upon receipt and upon opening to track the age of the ether.[4]

  • Test for the presence of peroxides periodically (every 3 months is recommended for DIPE) and before any distillation or concentration process.[3]

Emergency and Disposal Protocols

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate area.[6][7]

  • Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[5][6] Do not use combustible materials.

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Fire Response:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. Do NOT use a direct water jet, as it may spread the fire.[5]

  • Protective Gear: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

  • Container Cooling: Use water spray to cool fire-exposed containers to prevent them from exploding.[6]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal:

  • Diisopropyl Ether and any contaminated materials must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[5][6]

  • Do not dispose of it down the drain.[5]

  • If peroxides are suspected, do not attempt to move or dispose of the container. Contact your institution's environmental health and safety department for guidance on handling and disposal of potentially explosive materials.[3]

Safe Handling Workflow for Diisopropyl Ether

G Safe Handling Workflow for Diisopropyl Ether cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency a Assess Hazards & Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Ensure Proper Ventilation (Fume Hood) b->c d Ground Equipment c->d e Use Non-Sparking Tools d->e f Dispense Chemical e->f g Check for Peroxides (If distilling or concentrating) f->g Conditional h Seal Container Tightly f->h k Dispose of Waste Properly f->k i Store in Cool, Dry, Ventilated Area h->i j Date Container (Receipt & Opening) i->j l Spill Occurs n Follow Emergency Procedures l->n m Fire Occurs m->n

Caption: Logical workflow for the safe handling of Diisopropyl Ether.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.